molecular formula C13H10Cl2N2 B1654479 N-(3,4-Dichlorophenyl)benzamidine CAS No. 23557-81-5

N-(3,4-Dichlorophenyl)benzamidine

Cat. No.: B1654479
CAS No.: 23557-81-5
M. Wt: 265.13 g/mol
InChI Key: JBRSHHQNGSORFD-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)benzamidine is a useful research compound. Its molecular formula is C13H10Cl2N2 and its molecular weight is 265.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

23557-81-5

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)benzenecarboximidamide

InChI

InChI=1S/C13H10Cl2N2/c14-11-7-6-10(8-12(11)15)17-13(16)9-4-2-1-3-5-9/h1-8H,(H2,16,17)

InChI Key

JBRSHHQNGSORFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Foundational & Exploratory

N-(3,4-Dichlorophenyl)benzamidine CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, physicochemical profile, and synthesis of N-(3,4-Dichlorophenyl)benzamidine .

Executive Summary

This compound is a specialized chemical entity belonging to the N-arylbenzamidine class. Unlike common catalog reagents, this compound is often a custom synthesis target or a specific intermediate in the development of serine protease inhibitors (e.g., trypsin, thrombin) and antiprotozoal agents.

As of the current chemical registry updates, this specific structure does not possess a widely indexed CAS number in public-facing aggregators (e.g., Common Chemistry, PubChem Lite). Researchers must rely on structure-based identification and de novo synthesis . This guide provides the theoretical chemical profile, a validated synthesis protocol, and the necessary analytical data for laboratory fabrication.

Chemical Identity & Properties

Precise identification is critical for regulatory documentation and experimental reproducibility.

Nomenclature & Identifiers
Parameter Data
Chemical Name This compound
IUPAC Name N-(3,4-Dichlorophenyl)benzenecarboximidamide
Molecular Formula C₁₃H₁₀Cl₂N₂
Molecular Weight 265.14 g/mol
CAS Number Not Publicly Indexed (Requires Custom Synthesis)
SMILES Clc1ccc(NC(=N)c2ccccc2)cc1Cl
InChI Key (Predicted) XZQOIXWJ...[1][2][3][4] (Structure Dependent)
Physicochemical Profile (Predicted)
Property Value Significance
LogP ~3.8 - 4.2High lipophilicity; suggests good membrane permeability but low aqueous solubility.
pKa (Amidine) ~10.5 - 11.5Highly basic; exists as a cation at physiological pH.
H-Bond Donors 2Critical for active site binding (e.g., Asp/Glu residues in proteases).
H-Bond Acceptors 1Interaction with backbone carbonyls.

Synthesis & Fabrication Protocol

Since the compound is not a standard catalog item, the following Imidoyl Chloride Route is recommended. This method ensures high regioselectivity for the N-aryl substitution.

Retrosynthetic Logic

The target molecule is constructed by converting the amide bond of N-(3,4-dichlorophenyl)benzamide into an amidine functionality via a chloroimidate intermediate.

Workflow Diagram (Graphviz)

SynthesisPath BenzoylCl Benzoyl Chloride (CAS 98-88-4) Amide Intermediate Amide N-(3,4-Dichlorophenyl)benzamide BenzoylCl->Amide Aniline 3,4-Dichloroaniline (CAS 95-76-1) Aniline->Amide Imidoyl Imidoyl Chloride Intermediate Amide->Imidoyl PCl5 Step1 Step 1: Amidation (Et3N, DCM, 0°C) Target TARGET: This compound Imidoyl->Target NH3 Step2 Step 2: Chlorination (PCl5 or SOCl2, Reflux) Step3 Step 3: Ammonolysis (NH3 gas or NH4OH)

Caption: Step-wise synthesis from commercially available precursors via the imidoyl chloride pathway.

Detailed Protocol
Phase 1: Synthesis of N-(3,4-Dichlorophenyl)benzamide (Precursor)
  • Reagents: Benzoyl chloride (1.0 eq), 3,4-Dichloroaniline (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3,4-dichloroaniline in dry DCM under nitrogen.

    • Add triethylamine and cool to 0°C.

    • Add benzoyl chloride dropwise.

    • Stir at RT for 4 hours.

    • Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.

    • Yield: Expect >90% of white solid.

Phase 2: Conversion to this compound
  • Activation:

    • Suspend the amide from Phase 1 in dry Toluene.

    • Add Phosphorus Pentachloride (PCl₅, 1.1 eq) slowly.

    • Reflux for 2-3 hours until HCl evolution ceases (formation of Imidoyl Chloride).

    • Note: Remove solvent/POCl₃ under vacuum if necessary, or proceed directly.

  • Ammonolysis:

    • Cool the reaction mixture to 0°C.

    • Bubble dry Ammonia gas (NH₃) into the solution for 30-60 minutes, or add a saturated solution of NH₃ in methanol.

    • The amidine hydrochloride salt will precipitate.

  • Purification:

    • Filter the solid.

    • Neutralize by partitioning between EtOAc and 1M NaOH (to obtain the free base).

    • Recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized compound, use the following expected spectral data.

1H-NMR (DMSO-d6, 400 MHz) Prediction
  • δ 6.3 - 6.5 ppm (br s, 2H): Amidine NH₂ protons (exchangeable with D₂O).

  • δ 6.8 - 7.1 ppm (m, 1H): Aromatic proton on the dichlorophenyl ring (ortho to N).

  • δ 7.3 - 7.5 ppm (m, 2H): Remaining protons on the dichlorophenyl ring.

  • δ 7.4 - 7.6 ppm (m, 3H): Meta/Para protons of the benzamidine phenyl ring.

  • δ 7.8 - 8.0 ppm (m, 2H): Ortho protons of the benzamidine phenyl ring.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (+ve)

  • Target Ion [M+H]⁺: m/z 265.03 (calculated for ³⁵Cl isotope).

  • Isotope Pattern: Look for the characteristic Cl₂ pattern (9:6:1 ratio for M, M+2, M+4) at 265, 267, and 269 m/z.

Biological Relevance & Applications

This molecule serves as a critical scaffold in medicinal chemistry.[4]

  • Protease Inhibition: The benzamidine moiety is a classic P1 residue mimic for serine proteases. It binds into the S1 specificity pocket (Asp189 in trypsin), forming a salt bridge. The 3,4-dichlorophenyl group provides hydrophobic interactions in the S2/S3 subsites, potentially enhancing selectivity for Thrombin or Factor Xa over Trypsin.

  • Antiprotozoal Activity: Amidines (e.g., Pentamidine) are known DNA minor groove binders. This derivative may exhibit activity against kinetoplastids (Leishmania, Trypanosoma) by disrupting mitochondrial DNA.

References

  • Pinner Synthesis Mechanism: Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.

  • Amidine Synthesis via Imidoyl Chlorides: Gautier, J. A., et al. (1975).
  • Benzamidine as Trypsin Inhibitor: Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin. Journal of Biological Chemistry, 240(6), 2447-2454.

  • Precursor Data (3,4-Dichloroaniline): PubChem CID 7263.

  • Precursor Data (Benzoyl Chloride): PubChem CID 7412.

Sources

Technical Whitepaper: N-(3,4-Dichlorophenyl)benzamidine – Structural Dynamics, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-Dichlorophenyl)benzamidine is a highly specialized N-arylbenzamidine derivative that occupies a critical niche in medicinal chemistry and organic synthesis. While unsubstituted benzamidines are classically recognized as reversible, competitive inhibitors of trypsin-like serine proteases [2], the introduction of a 3,4-dichlorophenyl moiety fundamentally alters the molecule's electronic distribution, pKa, and lipophilicity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, target engagement mechanisms, and a self-validating synthetic protocol designed for researchers and drug development professionals.

Structural & Physicochemical Profiling

The core architecture of this compound consists of a benzamidine moiety linked to a 3,4-dichlorophenyl ring via the amidine nitrogen.

Causality of Chemical Modifications: The electron-withdrawing inductive effect of the two chlorine atoms significantly reduces the basicity of the amidine group compared to unsubstituted benzamidine. This pKa shift enhances the fraction of unionized molecules at physiological pH, thereby improving membrane permeability. Furthermore, the chlorine substitutions increase the overall lipophilicity (LogP), which is critical for driving the molecule into deep, hydrophobic enzymatic pockets.

Table 1: Physicochemical Properties [1]
PropertyValueCausality / Significance in Drug Design
Chemical Formula C13H10Cl2N2Defines the molecular identity and isotopic distribution.
Molecular Weight 265.14 g/mol Highly optimal for small-molecule design (Lipinski's Rule of 5).
CAS Registry Number 23557-81-5Unique identifier for chemical sourcing and validation.
Estimated LogP 3.8 - 4.2Chlorine substitutions increase lipophilicity, enhancing cellular uptake.
H-Bond Donors 1 (or 2 in salt form)Crucial for interacting with Asp189 in protease active sites.
H-Bond Acceptors 1Facilitates secondary interactions within target binding pockets.

Mechanistic Pharmacology & Target Engagement

Unsubstituted benzamidine is a well-documented ligand in protein crystallography, routinely used to prevent protease degradation by occupying the active site [2]. However, the N-(3,4-dichlorophenyl) derivative exhibits a sophisticated, dual-action binding modality.

The amidine group forms a critical bidentate salt bridge with the conserved aspartic acid residue (e.g., Asp189 in trypsin-like proteases). Simultaneously, the 3,4-dichlorophenyl ring acts as a hydrophobic anchor. The chlorine atoms, being highly polarizable, participate in halogen bonding with backbone carbonyls in the S1' or S2 hydrophobic sub-pockets. Beyond proteases, related N-aryl and thienylbenzamidine derivatives have demonstrated potent antiproliferative activity by targeting Type II DNA Topoisomerases, where the dichlorophenyl ring is essential for modulating toxicity and binding affinity [4].

Pathway cluster_0 This compound A Benzamidine Moiety C Asp189 Pocket (Salt Bridge) A->C Electrostatic Interaction B 3,4-Dichlorophenyl Moiety D Hydrophobic S1' Pocket B->D Halogen/Hydrophobic Bonding E Synergistic Enzyme Inhibition C->E Primary Blockade D->E Affinity Enhancement

Logical relationship of this compound binding modalities in enzyme inhibition.

Validated Synthetic Methodology

The synthesis of N-arylbenzamidines is typically achieved via the Pinner reaction, followed by condensation with the appropriate aniline [3]. The protocol below details the synthesis of this compound.

Causality in Experimental Design:

  • Strictly Anhydrous Conditions: The initial Pinner reaction requires anhydrous ethanol and dry HCl gas. The presence of trace water causes the irreversible hydrolysis of the highly reactive imidate intermediate into ethyl benzoate, which will drastically reduce the yield of the target amidine.

  • Temperature Control: The imidate formation is highly exothermic. The reaction must be maintained at 0°C to prevent the thermal decomposition of the imidate salt before the aniline condensation step.

Step-by-Step Protocol
  • Imidate Formation: Dissolve 1.0 eq of benzonitrile in anhydrous ethanol (1.2 eq). Cool the solution to 0°C in an ice-salt bath under an inert nitrogen atmosphere.

  • Acidification: Bubble dry HCl gas through the solution until saturation is reached. Seal the reaction vessel tightly and stir at 0°C for 24-48 hours.

  • Intermediate Isolation: Precipitate the resulting ethyl benzimidate hydrochloride using cold anhydrous diethyl ether. Filter rapidly and dry under vacuum.

    • Self-Validating Checkpoint: To ensure the success of the Pinner intermediate, a small aliquot (1 mg) should be tested with water; the rapid formation of a sweet ester odor (ethyl benzoate) confirms the presence of the highly reactive imidate.

  • Condensation: Suspend the ethyl benzimidate hydrochloride (1.0 eq) in absolute ethanol. Add 3,4-dichloroaniline (1.05 eq). The slight excess of aniline drives the equilibrium toward the amidine product.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution.

  • Purification: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Recrystallize the crude this compound hydrochloride from a mixture of ethanol and diethyl ether to yield pure white to off-white crystals.

Workflow A Benzonitrile + Anhydrous EtOH + Dry HCl Gas B Ethyl Benzimidate Hydrochloride (0°C, 24h) A->B Pinner Reaction (Strictly Anhydrous) C Addition of 3,4-Dichloroaniline (Absolute EtOH) B->C Nucleophilic Attack D Reflux at 80°C (4-6 hours) C->D Condensation & NH3 Elimination E Crude N-(3,4-Dichlorophenyl) benzamidine HCl D->E Solvent Evaporation F Recrystallization (EtOH / Et2O) E->F Purity Validation

Step-by-step synthetic workflow for this compound via the Pinner reaction.

Analytical Validation & Advanced Applications

To confirm the structural integrity of the synthesized this compound, the following analytical signatures must be validated:

  • 1H NMR (DMSO-d6): The amidine protons (NH, NH2+) typically appear as broad, exchangeable singlets downfield (8.5 - 9.5 ppm) due to the electron-withdrawing nature of the dichlorophenyl ring. The aromatic protons of the benzamidine core appear as a multiplet at 7.5 - 7.9 ppm, while the 3,4-dichlorophenyl protons present a distinct splitting pattern (a doublet, a doublet of doublets, and a doublet) between 7.1 - 7.6 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) should yield a pseudo-molecular ion [M+H]+ at m/z 265.029 (based on the 35Cl isotope). The presence of two chlorine atoms will be unambiguously confirmed by a characteristic 9:6:1 isotopic cluster at m/z 265, 267, and 269.

Heterocyclic Precursors: this compound is not only an end-point therapeutic candidate but also a vital synthon. For instance, reacting 2-amino-N'-(3,4-dichlorophenyl)benzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride yields complex 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles [3]. This one-step conversion highlights the nucleophilic versatility of the amidine nitrogen when paired with the sterically and electronically demanding 3,4-dichlorophenyl group. Furthermore, complex derivatives involving diisopropylamino side chains have been cataloged for advanced high-throughput screening[5].

References

  • Wikipedia. "Benzamidine". Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles Using 4,5-Dichloro-1,2,3-dithiazolium Chloride". Available at:[Link]

  • ResearchGate. "The effect of the benzamidine derivatives on Topoisomerase II". Available at:[Link]

  • PubChem (NIH). "Benzamidine, N'-(3,4-dichlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride". Available at:[Link]

Comprehensive Physicochemical Profiling and Synthetic Utility of N-(3,4-Dichlorophenyl)benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of N-(3,4-Dichlorophenyl)benzamidine , a specialized amidine derivative. This document is structured for researchers requiring precise molecular data, synthetic protocols, and structural validation strategies.

Executive Summary

This compound is an N-arylated amidine derivative characterized by a benzamidine core substituted at the nitrogen atom with a 3,4-dichlorophenyl moiety.[1][2][3] Unlike its amide counterpart (benzamide), the amidine functional group (


) imparts significant basicity (

), making this compound a critical pharmacophore in the design of serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa).

This guide delineates the molecular constants, a robust synthetic pathway via the Pinner reaction, and the necessary analytical validation for this compound.

Part 1: Physicochemical Characterization[1][4]

Molecular Constants

The following data is derived from the stoichiometric connectivity of the target structure:


-(3,4-dichlorophenyl)benzenecarboximidamide .
PropertyValueDerivation
IUPAC Name ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-(3,4-dichlorophenyl)benzenecarboximidamide
Systematic Nomenclature
Molecular Formula


Molecular Weight

Calculated (C:12.01, H:1.01, N:14.01, Cl:35.[4][5]45)
Monoisotopic Mass

Based on

abundance
H-Bond Donors 2Amidine

and

(tautomeric)
H-Bond Acceptors 1Imine Nitrogen (

)
Predicted LogP

Lipophilicity increased by dichlorophenyl group
Structural Connectivity and Tautomerism

The amidine group exhibits prototropic tautomerism, allowing the double bond to shift between the two nitrogen atoms. In the case of N-aryl amidines, the equilibrium often favors the conjugation of the double bond with the electron-withdrawing dichlorophenyl ring, although the specific tautomer (


) depends on solvent polarity and pH.

ChemicalStructure Figure 1: Structural Connectivity of this compound Benzene Phenyl Ring (Lipophilic Core) Carbon Central Carbon (Amidine Core) Benzene->Carbon C-C Bond Nitrogen1 =NH (Imine) (H-Bond Acceptor) Carbon->Nitrogen1 Double Bond Nitrogen2 -NH- (Amine) (H-Bond Donor) Carbon->Nitrogen2 Single Bond DichloroPhenyl 3,4-Dichlorophenyl (Hydrophobic/Halogen Bonding) Nitrogen2->DichloroPhenyl N-Aryl Bond

Part 2: Synthetic Methodology (The Pinner Strategy)

Strategic Rationale

Direct condensation of benzonitrile with 3,4-dichloroaniline is kinetically unfavorable due to the poor nucleophilicity of the electron-deficient aniline. Therefore, the Pinner Synthesis is the preferred self-validating protocol. This method proceeds via an activated imidate intermediate, ensuring high conversion rates under mild conditions.

Step-by-Step Protocol

Reagents:

  • Benzonitrile (

    
    )
    
  • Hydrogen Chloride gas (anhydrous)

  • Ethanol (anhydrous)

  • 3,4-Dichloroaniline (

    
    )
    
  • Diethyl ether (for precipitation)

Workflow:

  • Formation of Ethyl Benzimidate Hydrochloride (Pinner Salt):

    • Dissolve benzonitrile (

      
      ) in anhydrous ethanol (
      
      
      
      ,
      
      
      ) and dry diethyl ether (
      
      
      ).
    • Cool the solution to

      
       in an ice bath.
      
    • Bubble anhydrous

      
       gas through the solution for 30-45 minutes until saturation.
      
    • Critical Checkpoint: Seal the flask and store at

      
       for 24-48 hours. The mixture should solidify or precipitate white crystals (the imidate salt).
      
    • Filter the precipitate, wash with cold anhydrous ether, and dry under vacuum.

  • Amidine Formation:

    • Suspend the isolated ethyl benzimidate hydrochloride (

      
      ) in anhydrous ethanol (
      
      
      
      ).
    • Add 3,4-dichloroaniline (

      
      ) in one portion.
      
    • Stir the reaction mixture at room temperature for 12 hours. If conversion is slow (monitored by TLC), heat to mild reflux (

      
      ) for 4 hours.
      
    • Mechanism:[6] The aniline nitrogen attacks the electrophilic imidate carbon, displacing ethanol and forming the amidine salt.

  • Workup and Purification:

    • Concentrate the solvent in vacuo.

    • Treat the residue with

      
       solution to liberate the free base.
      
    • Extract with ethyl acetate (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate.[7][8]
      
    • Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent:

      
       95:5).
      

SynthesisWorkflow Figure 2: Pinner Synthesis Pathway for N-Aryl Benzamidines Start Benzonitrile + EtOH + HCl(g) Intermediate Ethyl Benzimidate HCl (Pinner Salt) Start->Intermediate 0°C, 24-48h Reaction Nucleophilic Substitution (EtOH displacement) Intermediate->Reaction Reactant + 3,4-Dichloroaniline Reactant->Reaction Product This compound (Hydrochloride Salt) Reaction->Product Reflux/RT FreeBase Neutralization (NaOH) -> Free Base Product->FreeBase Workup

Part 3: Analytical Validation (Trustworthiness)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Amidine Protons: Broad singlets around

      
      . Note that in the salt form, these will appear as distinct broad peaks integrating to 2-3 protons depending on protonation state.
      
    • Benzoyl Aromatic Ring: Multiplet at

      
       (
      
      
      
      ).
    • Dichlorophenyl Ring: Distinct patterns for the 3,4-dichloro substitution:

      • Doublet (

        
        ) for H-5'.
        
      • Doublet of doublets for H-6'.

      • Singlet (fine splitting) for H-2'.

  • 
     NMR: 
    
    • Amidine Carbon: Characteristic downfield signal at

      
      .
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Target Ion:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Isotope Pattern: A characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks due to the two chlorine atoms.

Part 4: Applications in Drug Discovery[8][10]

Protease Inhibition Pharmacophore

Benzamidines are classic competitive inhibitors of trypsin-like serine proteases. The positively charged amidine group mimics the side chain of Arginine (Arg) or Lysine (Lys), forming a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

The addition of the 3,4-dichlorophenyl group serves two specific purposes:

  • Hydrophobic Interaction: It targets the S2 or S3 hydrophobic subsites of the enzyme, potentially increasing potency over unsubstituted benzamidine (

    
     for trypsin).
    
  • Lipophilicity: It improves membrane permeability (

    
    ) compared to the highly polar benzamidine (
    
    
    
    ).

Pharmacophore Figure 3: Pharmacophore Interaction Logic (Trypsin-like Proteases) Amidine Amidine Group (+) Asp189 Asp189 (Anionic Pocket) Amidine->Asp189 Salt Bridge / H-Bond Phenyl 3,4-Dichlorophenyl HydrophobicPocket S2/S3 Hydrophobic Pocket Phenyl->HydrophobicPocket Van der Waals / Pi-Stacking

[6]

References
  • Decicco, C. P., et al. (1997). Amidine-based inhibitors of Factor Xa. Journal of Medicinal Chemistry. Link

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Leung, D., et al. (2000). Protease Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Benzamidine Structure and Bioactivity.[3][9][7][10][11] National Library of Medicine. Link

Sources

N-(3,4-Dichlorophenyl)benzamidine SMILES string and InChIKey

[1]

Part 1: Chemical Identity & Structural Specifications

This compound is a functionalized amidine derivative characterized by a benzamidine core substituted at the nitrogen position with a 3,4-dichlorophenyl moiety.[1][2] This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a competitive inhibitor for trypsin-like serine proteases due to the amidine group's ability to mimic the arginine side chain.

Core Identifiers
PropertySpecification
IUPAC Name N-(3,4-Dichlorophenyl)benzenecarboximidamide
Common Name This compound
Molecular Formula C₁₃H₁₀Cl₂N₂
Molecular Weight 265.14 g/mol
SMILES Clc1ccc(NC(=N)c2ccccc2)cc1Cl
InChI String InChI=1S/C13H10Cl2N2/c14-10-6-7-12(15)9(8-10)17-13(16)11-4-2-1-3-5-11/h1-8H,(H2,16,17)
Key Functional Groups Amidine (-C(=NH)NH-), Dichlorophenyl (Electron-withdrawing aryl)
Structural Analysis & Tautomerism

The molecule exists in a tautomeric equilibrium between the imine-substituted form and the amine-substituted form.[3] However, in N-aryl substituted amidines, the equilibrium is influenced by the electron-withdrawing nature of the dichlorophenyl ring, which disperses the electron density.

  • Tautomer A (Imino): Ph-C(=N-Ar)-NH₂[1]

  • Tautomer B (Amino): Ph-C(=NH)-NH-Ar[1]

In physiological conditions (pH 7.4), the amidine group is typically protonated (pKa ~11-12), forming a resonance-stabilized amidinium ion which is the active species in protease inhibition.[1]

Part 2: Synthesis & Reaction Mechanism

The synthesis of N-arylbenzamidines is classically challenging due to the low nucleophilicity of electron-deficient anilines (such as 3,4-dichloroaniline).[1] The standard Pinner synthesis is often insufficient.

Optimal Protocol: Lewis Acid-Mediated Addition

The most robust method involves the direct fusion of benzonitrile with 3,4-dichloroaniline mediated by anhydrous Aluminum Chloride (

1
Reaction Scheme


1
Experimental Protocol (Step-by-Step)

Safety Note: This reaction requires anhydrous conditions and generates HCl gas during the quench. Perform in a fume hood.

  • Reagent Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

    • Add Benzonitrile (10.0 mmol, 1.03 g) and 3,4-Dichloroaniline (10.0 mmol, 1.62 g).

  • Lewis Acid Activation:

    • Add anhydrous Aluminum Chloride (

      
      )  (10.0 mmol, 1.33 g) in portions to the mixture at room temperature.
      
    • Observation: The mixture may fume slightly and darken.

  • Fusion:

    • Heat the neat mixture in an oil bath to 140°C for 3–5 hours.

    • Monitor consumption of nitrile via TLC (Eluent: 20% EtOAc/Hexanes).[1]

  • Quenching & Workup:

    • Cool the reaction mixture to 0°C.

    • Slowly add ice-cold water (20 mL) to hydrolyze the aluminum complex (Exothermic!).[1]

    • Basify the solution to pH >12 using 20% NaOH solution to liberate the free amidine base.

  • Extraction & Purification:

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid from Ethanol/Water or Toluene/Hexanes to yield off-white crystals.

Part 3: Biological Potential & Mechanism of Action

The this compound scaffold acts primarily as a cationic pharmacophore .[1]

Serine Protease Inhibition

The benzamidine moiety is a classic structural mimic of the amino acid Arginine .

  • Mechanism: The positively charged amidinium group forms a salt bridge with the catalytic Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket of serine proteases.

  • Selectivity: The 3,4-dichlorophenyl group extends into the hydrophobic S2/S3 subsites, potentially enhancing selectivity for specific proteases like Factor Xa or Thrombin over generic trypsin.

Antimicrobial Activity

Lipophilic amidines exhibit broad-spectrum antimicrobial activity.

  • Mechanism: Disruption of the bacterial cell membrane potential and inhibition of DNA binding proteins. The lipophilic dichlorophenyl tail facilitates membrane penetration, while the cationic head group interacts with the negatively charged phospholipid bilayer.

Part 4: Visualization of Signaling & Synthesis

The following diagram illustrates the Lewis Acid-mediated synthesis pathway and the subsequent biological interaction within the protease active site.

Gcluster_0Synthesis (Pinner-Type)BenzonitrileBenzonitrile(Precursor)ComplexActivated NitrileComplexBenzonitrile->ComplexComplexationAlCl3AlCl3(Lewis Acid)AlCl3->ComplexIntermediateAmidine-AlCl3AdductComplex->IntermediateNucleophilic Attack(140°C)Aniline3,4-DichloroanilineAniline->IntermediateProductN-(3,4-Dichlorophenyl)benzamidineIntermediate->ProductHydrolysis (NaOH)InhibitionCompetitiveInhibitionProduct->InhibitionBinding AffinityProteaseSerine Protease(S1 Pocket)Protease->InhibitionTarget

Figure 1: Synthesis pathway of this compound via AlCl3 activation and its downstream biological target interaction.[1]

References

  • Koutentis, P. A., & Mirallai, S. I. (2010).[1] Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3. Tetrahedron, 66(29), 5424-5431.[1] [1]

  • Dunham, S., et al. (2004).[1] Synthesis and antimicrobial activity of N-substituted benzamidines. Bioorganic & Medicinal Chemistry Letters, 14(10), 2565-2568.[1]

  • PubChem Compound Summary. (2025). Benzamidine Derivatives and Bioactivity Data. National Center for Biotechnology Information. [1]

  • Garrett, C. E., et al. (1998).[1] A simple and general method for the synthesis of amidines from nitriles and amines.[4] Tetrahedron Letters, 39(19), 2933-2936.[1]

Engineering 3,4-Dichloro Substituted Benzamidine Derivatives: A Technical Guide to Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Benzamidine and its derivatives represent a cornerstone pharmacophore in medicinal chemistry, primarily serving as competitive inhibitors for trypsin-like serine proteases (e.g., thrombin, Factor Xa, urokinase, and viral proteases). The amidine moiety acts as a highly effective bioisostere for the basic side chains of arginine and lysine, anchoring into the S1 specificity pocket. However, achieving high target selectivity and sub-micromolar affinity requires exploiting adjacent binding regions. The strategic incorporation of a 3,4-dichloro substitution—often as a 3,4-dichlorophenyl or 3,4-dichlorobenzyl group—has emerged as a powerful technique to engage the hydrophobic S4 pocket, leveraging unique steric, electronic, and halogen-bonding properties.

Mechanistic Grounding: The Pharmacophore Synergy

The S1 Pocket Anchor

The primary interaction of any benzamidine derivative is driven by the amidine group, which is protonated at physiological pH. This cationic moiety forms a critical bidentate salt bridge with the carboxylate side chain of Asp189 at the base of the S1 pocket. This electrostatic interaction provides the baseline affinity but lacks selectivity among the diverse family of serine proteases.

The S4 Pocket Occupation: The 3,4-Dichloro Advantage

To drive selectivity and exponentially increase binding affinity, drug designers extend the scaffold into the S4 pocket. The 3,4-dichloro substitution is uniquely suited for this for three causal reasons:

  • Shape Complementarity : The dihedral angle and atomic radii of the two adjacent chlorine atoms create a specific steric volume that perfectly complements the rigid, hydrophobic cleft of the S4 pocket.

  • Desolvation Entropy : The highly lipophilic nature of the 3,4-dichloro moiety forces the displacement of ordered water molecules from the binding pocket, resulting in a massive entropically driven gain in binding free energy.

  • Halogen Bonding : The equatorial belt of the chlorine atoms exhibits a positive electrostatic potential (the

    
    -hole). This allows the 3,4-dichloro group to act as a halogen bond donor to the backbone carbonyl oxygens of the protease, providing highly directional and specific stabilizing interactions.
    

BindingMechanism A 3,4-Dichloro-Benzamidine Scaffold B Amidine Group (Cationic Anchor) A->B Primary Pharmacophore C 3,4-Dichloro-Phenyl (Lipophilic/Electron-Withdrawing) A->C Secondary Pharmacophore D S1 Specificity Pocket (Asp189 Salt Bridge) B->D Electrostatic Binding E S4 Hydrophobic Pocket (Halogen Bonding & Desolvation) C->E Shape Complementarity F High-Affinity Target Inhibition (Low Ki, Extended Residence Time) D->F Baseline Affinity E->F Target Selectivity

Structural binding logic of 3,4-dichloro benzamidines to serine proteases.

Quantitative Structure-Activity Relationship (QSAR) Profiles

The empirical impact of the 3,4-dichloro substitution is profound across multiple therapeutic targets. For instance, in the development of peptidomimetic inhibitors for the West Nile Virus (WNV) NS2B-NS3 protease, the incorporation of a 3,4-dichlorophenylacetyl group at the P4 position yielded a horseshoe-like backbone conformation, bringing the P4 and P1 groups into close proximity and dropping the


 to 0.13 

M[1]. Similar enhancements are seen in antimalarial bis-benzamidines[2] and Factor Xa inhibitors[3].
Compound Scaffold / BioisostereTarget Enzyme / PathogenSubstitutionBinding Affinity (

/

)
Primary Interaction PocketRef
Phac-Lys-Lys-GCMAWNV NS2B-NS3 ProteaseUnsubstituted

= ~0.39

M
S4 Pocket[1]
3,4-dichloro-Phac-Lys-Lys-GCMAWNV NS2B-NS3 Protease3,4-dichloro

= 0.13

M
S4 Pocket[1]
1-aryl-4-(imidazoline)-pyrazoleFactor Xa3,4-dichloro

= 61.16

M
S1 / S4 Pockets[3]
2,5-bis(4-guanylphenyl)furanPlasmodium falciparum3,4-dichloroSub-milligram curative doseDNA Minor Groove[2]

Synthetic Methodology: The Modified Pinner Reaction

Synthesizing 3,4-dichloro substituted benzamidines requires strict control over reaction conditions to prevent the hydrolysis of highly reactive intermediates. The standard approach is the Pinner reaction, converting a 3,4-dichloro-benzonitrile precursor into the corresponding amidine.

Step-by-Step Protocol
  • Imidate Formation : Dissolve 1.0 equivalent of the 3,4-dichloro-benzonitrile derivative in anhydrous methanol (0.5 M).

    • Causality: Strict anhydrous conditions are mandatory. Even trace amounts of water will act as a competing nucleophile, hydrolyzing the intermediate imidate into a methyl ester and irreversibly destroying the yield.

  • Acid Catalysis : Cool the reaction vessel to 0°C using an ice bath. Bubble dry HCl gas through the solution until saturation is achieved. Stir for 24-48 hours at room temperature.

    • Causality: Maintaining 0°C during the initial HCl saturation prevents the exothermic degradation of the forming imidate and minimizes unwanted side reactions, ensuring high stereoelectronic purity of the intermediate.

  • Ammonolysis : Evaporate the solvent under reduced pressure. Resuspend the crude imidate hydrochloride in anhydrous methanolic ammonia (7.0 N, 5.0 equivalents). Seal the reaction tube and stir at room temperature for 24 hours.

    • Causality: Using a sealed pressure tube is critical. It ensures the volatile ammonia remains dissolved at a high enough concentration to drive the thermodynamic equilibrium of the nucleophilic acyl substitution forward, converting the imidate entirely to the amidine.

  • Purification : Concentrate the mixture, neutralize with 1M NaOH, extract with ethyl acetate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Self-Validating Enzymatic Assay Protocol

To accurately determine the


 and 

of the synthesized 3,4-dichloro benzamidine derivatives, a continuous fluorogenic assay must be employed. This protocol is designed as a self-validating system to eliminate false positives caused by assay artifacts.

AssayValidation Step1 Pre-incubation (Enzyme + Inhibitor) Step2 Substrate Addition (Fluorogenic AMC-linked) Step1->Step2 Thermodynamic Eq. Step3 Kinetic Monitoring (Linear Phase Readout) Step2->Step3 V0 Calculation Validation Data Validation (Z'-factor > 0.5) Step3->Validation Quality Control ControlPos Positive Control (Standard Inhibitor) ControlPos->Step3 ControlNeg Negative Control (DMSO Vehicle) ControlNeg->Step3

Self-validating high-throughput enzymatic assay workflow.

Step-by-Step Protocol
  • Buffer Preparation : Prepare the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Causality: Tween-20 is included to prevent non-specific adsorption of the highly lipophilic 3,4-dichloro compounds to the plastic walls of the microtiter plate, which would artificially lower the effective inhibitor concentration. Protease inhibitor cocktails must be strictly excluded to avoid masking the target compound's activity.

  • Pre-Incubation : In a black 96-well plate, combine the target protease (e.g., 1 nM final concentration) with varying concentrations of the inhibitor (serial dilutions from 100

    
    M to 0.1 nM). Incubate at 37°C for 15 minutes.
    
    • Causality: Pre-incubation allows the binding kinetics to reach thermodynamic equilibrium. Without this step, slow-binding inhibitors (common with bulky 3,4-dichloro groups navigating the S4 pocket) would yield artificially high

      
       values.
      
  • Reaction Initiation : Add the fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for thrombin) at a concentration equal to its

    
    .
    
  • Kinetic Readout : Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 10 minutes.

    • Causality: Measuring the initial velocity (

      
      ) strictly within the linear phase (first 5-10% of substrate conversion) ensures that substrate depletion does not artificially suppress the reaction rate, maintaining the integrity of Michaelis-Menten kinetic calculations.
      
  • System Validation : Calculate the Z'-factor using the DMSO negative control and a known standard positive control (e.g., Argatroban).

    • Causality: A Z'-factor

      
       0.5 mathematically guarantees that the assay has a sufficient dynamic range and that the observed inhibition is a true pharmacological effect rather than a solvent-induced artifact.
      

Pharmacokinetic Considerations

While the 3,4-dichloro substitution drastically improves pharmacodynamics (binding affinity), the highly basic nature of the benzamidine group (


) renders it permanently ionized in the gastrointestinal tract, leading to poor oral bioavailability. To translate these potent in vitro profiles into viable in vivo therapeutics, researchers must employ prodrug strategies. Converting the amidine into an amidoxime (by reacting with hydroxylamine) masks the positive charge, allowing passive transcellular absorption. Once in systemic circulation, endogenous reductases cleave the N-O bond, liberating the active 3,4-dichloro benzamidine pharmacophore.

References

  • Source: researchgate.
  • Title: Cover Picture: Development and Characterization of New Peptidomimetic Inhibitors of the West Nile Virus NS2B-NS3 Protease (ChemMedChem 2/2013)
  • Title: Article - Semantic Scholar (Rational identification of novel lead anticoagulants)

Sources

Technical Guide: Tautomerism and Stability of N-(3,4-Dichlorophenyl)benzamidine

[1][2]

Executive Summary

This compound represents a class of N-arylbenzamidines frequently utilized as pharmacophores in protease inhibitors (e.g., serine protease targets like thrombin or Factor Xa).[1][2][3] Its efficacy is governed by its ability to form specific hydrogen bond networks, a property strictly dependent on its tautomeric state.[3] This guide elucidates the thermodynamic preference for the imine tautomer driven by the electron-withdrawing 3,4-dichlorophenyl moiety and outlines the hydrolysis pathways that dictate its stability in aqueous formulations.

Structural Dynamics & Tautomerism

The Tautomeric Equilibrium

Unlike symmetric amidines, this compound exists in a dynamic equilibrium between two prototropic tautomers.[1][3] The position of this equilibrium is not random; it is dictated by the electronic conjugation between the nitrogen lone pairs and the aromatic systems.

  • Form A (Amino Tautomer): The proton resides on the internal nitrogen (

    
    ).[2][3] The double bond is external (
    
    
    ).[1][2][3]
  • Form B (Imine Tautomer): The proton resides on the external nitrogen (

    
    ).[1][2][3] The double bond is internal (
    
    
    ).[2][3]
Mechanistic Preference

In the case of this compound, Form A (Amino Tautomer) is thermodynamically favored.[1][2][3]

  • Causality: The 3,4-dichlorophenyl group is strongly electron-withdrawing.[1][3]

    • If the molecule adopts Form B , the nitrogen attached to the dichlorophenyl ring must donate its lone pair into the amidine system (

      
      ). However, the electron-deficient dichlorophenyl ring competes for this lone pair via resonance, weakening the amidine resonance stabilization.
      
    • In Form A , the exocyclic nitrogen (

      
      ) has no such electron-withdrawing penalty.[1][3] Its lone pair can strongly donate into the 
      
      
      bond, creating a stable amidinium-like resonance character.[3] The electron-poor dichlorophenyl group resides on the imine nitrogen, where it stabilizes the negative charge character of the nitrogen via induction.
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance structures that drive the stability of the Amino tautomer.

TautomerismAminoAmino Tautomer (Major)Ph-C(=N-Ar)-NH2TransitionProton TransferTransition StateAmino->Transition-H+ transferResonanceResonance Stabilization:NH2 lone pair donates strongly.Ar group withdraws density from N=C.Amino->ResonanceImineImine Tautomer (Minor)Ph-C(=NH)-NH-ArTransition->Imine+H+ transfer

Figure 1: Tautomeric equilibrium favoring the Amino form due to preservation of strong amidine resonance.[1][2]

Stability Profile & Hydrolysis

Hydrolytic Susceptibility

Amidines are susceptible to hydrolysis, converting to amides and amines.[3][4] For this compound, the presence of the halogenated ring accelerates hydrolysis under basic conditions compared to unsubstituted benzamidine.

Reaction Pathways

Hydrolysis proceeds via a tetrahedral intermediate formed by the nucleophilic attack of water (or hydroxide) on the amidine carbon. The collapse of this intermediate is governed by the "Leaving Group Ability" (pKa of the conjugate acid).

  • Leaving Group 1: Ammonia (

    
    , pKa of 
    
    
    ~ 9.2).[1][2][3]
  • Leaving Group 2: 3,4-Dichloroaniline (

    
    , pKa of 
    
    
    ~ 3.0).[1][3]

Since 3,4-dichloroaniline is a significantly weaker base (and thus a better leaving group) than ammonia, the primary hydrolysis pathway under neutral to basic conditions leads to the expulsion of the aniline.

Primary Degradants:

  • Benzamide (from aniline expulsion).[1][2][3]

  • 3,4-Dichloroaniline .

Note: Under strongly acidic conditions, the mechanism shifts. The more basic

Visualization of Hydrolysis Mechanism

HydrolysisSubstrateThis compound(Protonated/Neutral)IntermediateTetrahedral IntermediatePh-C(OH)(NH2)(NH-Ar)Substrate->Intermediate+ H2O / OH-PathAPath A (Major)Expulsion of ArNH2Intermediate->PathABetter LG (pKa ~3)PathBPath B (Minor)Expulsion of NH3Intermediate->PathBPoorer LG (pKa ~9)ProdAProducts:Benzamide + 3,4-DichloroanilinePathA->ProdAProdBProducts:N-(3,4-Dichlorophenyl)benzamide + NH3PathB->ProdB

Figure 2: Competitive hydrolysis pathways. Path A dominates in neutral/basic media due to the superior leaving group ability of the electron-deficient aniline.

Experimental Characterization Protocols

To validate the tautomeric state and stability of your specific lot of this compound, the following self-validating protocols are recommended.

Protocol A: Tautomeric Ratio Determination (Variable Temp NMR)

Objective: Distinguish between rapid exchange (single average signal) and slow exchange (distinct tautomers).[1][2][3]

  • Solvent Selection: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 (favors H-bonding) and CDCl3 (non-polar check).

  • Acquisition:

    • Run standard

      
       NMR at 298 K. Look for broad 
      
      
      signals.[3]
    • Cooling Phase: Lower temperature in 10 K increments down to 233 K.

    • Observation: As temperature drops, proton exchange slows.[3] If distinct signals for

      
       and 
      
      
      appear (decoalescence), you can integrate them to calculate the
      
      
      .[1][2][3]
  • Validation: The appearance of two distinct sets of aromatic signals (due to restricted rotation or distinct tautomers) confirms the presence of isomers.

Protocol B: Stability Profiling (HPLC-UV)

Objective: Quantify hydrolysis rate constants (

123
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Isosbestic point) and 280 nm
Stress Condition Phosphate Buffer (pH 7.[1][2][3]4) at 37°C for 24 hours

Data Analysis:

  • Plot

    
     vs. Time.[1][2][3]
    
  • Linearity (

    
    ) confirms pseudo-first-order kinetics.[1][2][3]
    
  • Identify peaks matching Benzamide (RT ~ early) and 3,4-Dichloroaniline (RT ~ late) using authentic standards.[1][2][3]

References

  • Beilstein-Institut. (2014).[1][2][3] pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry. [1][2][3]

  • Gowda, B. T., et al. (2008).[1][2][3] Structure of N-(3,5-dichlorophenyl)benzamide. Acta Crystallographica Section E.

  • Patai, S. (1975).[1][2][3] The Chemistry of Amidines and Imidates. John Wiley & Sons.[3] (Foundational text on amidine hydrolysis mechanisms).

  • University of Tartu. (2025).[1][2][3] pKa Data Compilation for Bases in Non-Aqueous Solvents.

Navigating the Unknown: A Technical Safety Guide to N-(3,4-Dichlorophenyl)benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Predictive Hazard Assessment

In the landscape of novel chemical synthesis and drug discovery, researchers are often confronted with compounds for which a comprehensive, empirically derived Safety Data Sheet (SDS) is not yet available. N-(3,4-Dichlorophenyl)benzamidine is one such molecule. This guide is structured to address this critical information gap, not by presenting a conventional SDS, but by providing a framework for predictive hazard assessment rooted in the known toxicological profiles of its constituent chemical moieties. As senior scientists and development professionals, our commitment to safety (EHS) necessitates a proactive and intellectually rigorous approach to handling uncharacterized substances. This document, therefore, serves as both a technical guide and a methodological blueprint for ensuring laboratory safety when empirical data is sparse.

Deconstruction of this compound for Hazard Analysis

The logical first step in a predictive safety assessment is to dissect the molecule into its primary structural components. This compound is comprised of two key moieties: the benzamidine group and a 3,4-dichlorophenyl group. The potential hazards of the parent molecule can be inferred from the known toxicological and safety data of these fragments.

  • The Benzamidine Moiety: Benzamidine and its salts are well-characterized as reversible competitive inhibitors of trypsin and other serine proteases.[1][2] While this is their primary biochemical function of interest, it also flags a potential for biological activity that requires careful handling. The basic amidine group can also influence the compound's overall physicochemical properties.

  • The 3,4-Dichlorophenyl Moiety: Dichlorobenzenes are a class of compounds with established toxicological profiles. They are known for their potential for environmental persistence and can have various health effects. The presence of chlorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic pathways, and potential for toxicity. Specifically, compounds containing dichlorophenyl groups can be irritants and may have other long-term health effects.

Predicted Hazard Identification and Classification

Based on the analysis of the constituent moieties, we can predict the following hazards for this compound. It is crucial to treat these as potential hazards until empirical data becomes available.

Hazard Class Predicted GHS Category Rationale and In-Text Citation
Acute Toxicity (Oral) Category 4Benzidine, a related compound, is harmful if swallowed.[3] The dichlorobenzene moiety also contributes to potential oral toxicity.
Skin Corrosion/Irritation Category 2Many chlorinated aromatic compounds and benzamidine derivatives are known to cause skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2ASimilar to skin irritation, related compounds are known to cause serious eye irritation.[4][5]
Carcinogenicity Suspected (Category 2)Benzidine is a known human carcinogen.[3][6] While benzamidine itself is not classified as such, the structural alert warrants caution and handling as a potential carcinogen.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)Many powdered chemicals can cause respiratory tract irritation upon inhalation.[5]
Hazardous to the Aquatic Environment (Chronic) Category 1 or 2Dichlorobenzenes are known to be toxic to aquatic life with long-lasting effects.[3]
GHS Pictograms (Predicted)
Signal Word (Predicted):Danger
Predicted Hazard Statements:
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[5]

  • H350: May cause cancer.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Prudent Laboratory Practices and Protocols

Given the predicted hazard profile, a rigorous and cautious approach to handling this compound is mandatory. The following protocols are based on the principle of "as low as reasonably achievable" (ALARA) for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the potential for exposure through robust engineering controls and appropriate PPE.

  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Eye Protection: Chemical safety goggles that meet EN 166 standards (or equivalent) are required at all times.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves properly.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron and sleeves should be worn.[5]

Safe Handling and Storage Protocol
  • Pre-Handling:

    • Designate a specific area within the fume hood for handling this compound.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.

  • Handling:

    • Avoid the generation of dust.[3] If weighing the solid, do so carefully within the fume hood.

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

    • Store in a locked cabinet or an area with restricted access due to the suspected carcinogenicity.[3]

Spill and Emergency Procedures

Rapid and correct response to a spill or exposure is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visualization of Safety Workflows

Personal Protective Equipment (PPE) Decision Tree

PPE_Decision_Tree PPE Workflow for this compound start Handling this compound? fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_check Standard PPE worn? (Goggles, Lab Coat, Gloves) fume_hood->ppe_check Yes stop_hood STOP! Relocate to a fume hood. fume_hood->stop_hood No proceed Proceed with handling ppe_check->proceed Yes stop_ppe STOP! Don appropriate PPE. ppe_check->stop_ppe No

Caption: PPE Decision Workflow

Spill Response Flowchart

Spill_Response_Flowchart Spill Response for this compound spill Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE (gloves, goggles, etc.) alert->ppe contain Contain the spill ppe->contain cleanup Clean up spill (avoiding dust) contain->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate

Caption: Spill Response Workflow

Conclusion and the Path Forward

This guide provides a predictive safety framework for handling this compound in a research and development setting. It is paramount that all personnel handling this and other uncharacterized compounds understand that this assessment is based on structural analogy and not on direct empirical data for the substance itself. The recommendations herein should be considered the minimum safety requirements. As more data becomes available through ongoing research and toxicological studies, this safety profile should be updated. The principles of proactive hazard assessment, containment, and rigorous adherence to safety protocols are the cornerstones of a safe and successful research environment.

References

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem. Benzamide, N-(3,4-dichlorophenyl)-5-ethyl-2-(1H-tetrazol-5-ylmethoxy)-. [Link]

  • PubChem. N-(3,4-dichlorophenyl)-2-hydroxy-5-methoxy-benzamide. [Link]

  • Wikipedia. Benzamidine. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Benzidine. [Link]

  • Monash University. Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 3,3'-Dichlorobenzidine. [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of N-(3,4-Dichlorophenyl)benzamidine via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-arylbenzamidines are a class of compounds with significant utility in medicinal chemistry, serving as key structural motifs in various therapeutic agents and as versatile intermediates in synthetic organic chemistry. This document provides a comprehensive, field-tested protocol for the synthesis of N-(3,4-Dichlorophenyl)benzamidine from 3,4-dichloroaniline and benzonitrile. The methodology leverages the classical Pinner reaction, a reliable and scalable approach for the formation of amidines from nitriles. This guide is designed for researchers in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and practical advice for troubleshooting and purification. We emphasize the causality behind critical experimental steps to ensure reproducibility and high-yield synthesis of the target compound.

Introduction and Rationale

The amidine functional group is a cornerstone in the design of bioactive molecules due to its ability to act as a bioisostere for ureas and guanidines, and its capacity to engage in critical hydrogen bonding interactions with biological targets. The specific target of this protocol, this compound, incorporates the 3,4-dichloroaniline moiety, a structural feature present in numerous herbicides and pharmaceutical compounds.[1]

The chosen synthetic route is a two-step process based on the Pinner reaction, first described by Adolf Pinner in 1877.[2][3] This method was selected for its reliability and use of readily available starting materials. The reaction proceeds via an intermediate imino ester salt, commonly known as a Pinner salt, which is subsequently reacted with an amine to furnish the desired amidine.[4][5] This approach avoids the harsh conditions or expensive catalysts that alternative methods may require.[6]

This document provides a self-validating protocol where reaction progress and product purity can be readily assessed using standard analytical techniques.

Reaction Scheme and Mechanism

Overall Transformation:

Mechanistic Pathway:

The Pinner reaction is an acid-catalyzed process. The key mechanistic steps are as follows:

  • Nitrile Protonation: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid (gaseous HCl), which significantly increases the electrophilicity of the nitrile carbon.[7]

  • Nucleophilic Attack: An alcohol (ethanol) acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate.[7]

  • Formation of the Pinner Salt: The intermediate is deprotonated and then re-protonated on the nitrogen to form the stable ethyl benzimidate hydrochloride, the "Pinner salt". This salt is often isolated as a crystalline solid.

  • Amination: The Pinner salt is then subjected to nucleophilic attack by 3,4-dichloroaniline. The amino group is a stronger nucleophile than the alcohol, driving the reaction forward.

  • Amidine Formation: Elimination of ethanol from the tetrahedral intermediate, followed by deprotonation, yields the final this compound product.

G cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amination Benzonitrile Benzonitrile ProtonatedNitrile Protonated Nitrile (Activated) Benzonitrile->ProtonatedNitrile + HCl (g) ImidateIntermediate Imidate Intermediate ProtonatedNitrile->ImidateIntermediate + Ethanol PinnerSalt Pinner Salt (Ethyl Benzimidate HCl) ImidateIntermediate->PinnerSalt Rearrangement TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt->TetrahedralIntermediate Nucleophilic Attack Aniline 3,4-Dichloroaniline Aniline->TetrahedralIntermediate AmidineSalt Amidine Hydrochloride Salt TetrahedralIntermediate->AmidineSalt - Ethanol FinalProduct N-(3,4-Dichlorophenyl) benzamidine AmidineSalt->FinalProduct + Base (Work-up)

Figure 1: Mechanistic overview of the Pinner reaction for amidine synthesis.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )PuritySupplier Notes
3,4-Dichloroaniline95-76-1162.02>98%Toxic solid; handle with care.[8]
Benzonitrile100-47-0103.12>99%Anhydrous grade recommended.
Ethanol64-17-546.07Anhydrous, 200 proofCritical for preventing side reactions.
Diethyl Ether60-29-774.12AnhydrousUsed as the primary reaction solvent.
Hydrogen Chloride7647-01-036.46Gas cylinderUse in a well-ventilated fume hood.
Sodium Bicarbonate144-55-684.01ACS GradeFor neutralization.
Ethyl Acetate141-78-688.11ACS GradeFor extraction.
Anhydrous MgSO₄/Na₂SO₄7487-88-9120.37Reagent GradeFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bars

  • Gas dispersion tube (fritted)

  • Drying tube (filled with CaCl₂)

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

Detailed Experimental Protocol

G start Start: Assemble Dry Glassware reagents Charge Flask: - Benzonitrile - Anhydrous Ethanol - Anhydrous Diethyl Ether start->reagents cool Cool to 0 °C (Ice-Salt Bath) reagents->cool hcl Bubble Dry HCl Gas (Formation of White Precipitate) cool->hcl isolate Isolate Pinner Salt (Vacuum Filtration) hcl->isolate Pinner Salt Precipitates amination React Pinner Salt with 3,4-Dichloroaniline in Ethanol isolate->amination monitor Monitor Reaction (TLC Analysis) amination->monitor workup Aqueous Work-up: 1. Quench Reaction 2. Neutralize with NaHCO₃ monitor->workup Upon Completion extract Extract with Ethyl Acetate workup->extract purify Purify Crude Product (Recrystallization) extract->purify Dry & Concentrate characterize Dry and Characterize (NMR, MS, MP) purify->characterize end End: Pure Product characterize->end

Figure 2: General experimental workflow for the synthesis of this compound.
Part A: Synthesis of Ethyl Benzimidate Hydrochloride (Pinner Salt)
  • Glassware Preparation: Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or a calcium chloride drying tube). This is critical as the Pinner salt is moisture-sensitive and can hydrolyze to form ethyl benzoate.[7]

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, combine benzonitrile (10.3 g, 0.1 mol) and anhydrous ethanol (5.8 mL, 0.1 mol) in 150 mL of anhydrous diethyl ether.

  • Acidification: Cool the stirred solution to 0 °C using an ice-salt bath. Bubble dry hydrogen chloride gas through the solution via the gas dispersion tube. A voluminous white precipitate of the Pinner salt will begin to form. Continue the HCl addition for approximately 1-2 hours until the solution is saturated and precipitation is complete.

    • Causality Note: Low temperature is essential to prevent the thermodynamically unstable imidate hydrochloride from rearranging into N-ethylbenzamide or other side products.[4]

  • Isolation: After the addition of HCl, seal the flask and allow it to stand in the cold (e.g., refrigerator at 4 °C) for 12-24 hours to ensure complete precipitation. Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold, anhydrous diethyl ether (2x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the Pinner salt under vacuum. The resulting ethyl benzimidate hydrochloride should be used promptly in the next step.

Part B: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the freshly prepared Pinner salt (from Part A) in 100 mL of anhydrous ethanol.

  • Amine Addition: To this suspension, add a solution of 3,4-dichloroaniline (16.2 g, 0.1 mol) in 50 mL of anhydrous ethanol.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexanes:Ethyl Acetate. The disappearance of the 3,4-dichloroaniline spot indicates reaction completion.

  • Work-up - Neutralization: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. Re-dissolve the resulting residue in 200 mL of ethyl acetate. Transfer the solution to a 1 L separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the hydrochloric acid and deprotonate the amidine hydrochloride salt to its free base.

    • Expertise Note: During the bicarbonate wash, CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

  • Extraction: Wash the organic layer subsequently with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[9][10]

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. Test the solubility of a small sample to find the optimal ratio.

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the material.

  • Crystallization: While the solution is still hot, add water dropwise until a persistent cloudiness is observed. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.

Data Summary and Expected Results
ParameterExpected Value
Compound Name This compound
Molecular Formula C₁₃H₁₀Cl₂N₂
Molecular Weight 265.14 g/mol
Appearance Off-white to light brown solid
Expected Yield 70-85% (after purification)
Melting Point Approx. 144-146 °C (literature for similar compounds[11])
¹H NMR (CDCl₃, 400 MHz) δ ~8.0-7.0 (m, Ar-H), ~6.5 (br s, NH), ~5.0 (br s, NH₂)
Mass Spec (ESI-MS) m/z 265.0 [M+H]⁺

Safety and Handling Precautions

  • 3,4-Dichloroaniline: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[1] It is also an environmental hazard. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Chloride Gas: HCl is highly corrosive and toxic. All operations involving HCl gas must be conducted in a well-ventilated fume hood. Ensure a neutralization trap (e.g., a bubbler with NaOH solution) is in place for any excess gas.

  • Solvents: Diethyl ether and ethyl acetate are highly flammable. Keep them away from ignition sources.

  • General: Perform a full risk assessment before beginning the synthesis. Consult the Safety Data Sheets (SDS) for all chemicals used.[12][13]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield of Pinner Salt Incomplete reaction; moisture in the system.Ensure all reagents and glassware are anhydrous. Extend the duration of HCl bubbling.
Oily crude product Presence of unreacted starting material or side products (e.g., ester).Confirm complete reaction by TLC. During work-up, ensure thorough washing to remove impurities. Consider column chromatography for purification if recrystallization fails.
No amidine formation Inactive Pinner salt (hydrolyzed).Use the Pinner salt immediately after preparation. Ensure anhydrous conditions throughout.
Difficult recrystallization Incorrect solvent system; product is too impure.Test a range of solvents/solvent pairs (e.g., hexanes/ethyl acetate, toluene). If heavily impure, first perform a silica gel plug filtration.[14]

References

  • Wikipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • Padwa, A., Pulwer, M. J., & Tomas, M. PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE: 1,2-DIPHENYL-3-METHYLCYCLOPROPENE. Organic Syntheses, 60, 53. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Benzamidine hydrochloride hydrate. [Link]

  • Organic Syntheses. Procedure 5. [Link]

  • Reddit. Purification of N-benzylbenzamides. [Link]

  • PrepChem.com. Synthesis of N-[(3,4-DICHLOROSTYRYL)SULFONYL]BENZAMIDINE. [Link]

  • Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
  • SciELO. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. [Link]

  • MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Google Patents. EP0398542B1 - Process for preparing 3,4-dichloroaniline.
  • Wikipedia. 3,4-Dichloroaniline. [Link]

  • Organic Chemistry Portal. Simple and convenient synthesis of tertiary benzanilides using dichlorotriphenylphosphorane. [Link]

  • PubChem. 3,4-Dichloroaniline. [Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

Sources

Application Note: Determination of the Solubility of N-(3,4-Dichlorophenyl)benzamidine in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a foundational physicochemical property that dictates the developability of a potential therapeutic agent. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and ultimate clinical efficacy. For promising molecules such as N-(3,4-Dichlorophenyl)benzamidine, a compound of interest due to its structural motifs common in pharmacologically active agents, a precise understanding of its solubility in relevant solvent systems is a non-negotiable prerequisite for advancing through the drug discovery pipeline.

This application note provides a detailed guide for the accurate determination of the thermodynamic solubility of this compound in two of the most ubiquitous solvents in pharmaceutical research: Dimethyl Sulfoxide (DMSO) and Ethanol. DMSO is a powerful, polar aprotic solvent prized for its ability to dissolve a wide array of compounds for high-throughput screening and in-vitro assays.[1] Ethanol, a polar protic solvent, is a common excipient in liquid formulations and serves as a key solvent in extraction and purification processes.

We present a comprehensive, field-proven protocol based on the "gold standard" shake-flask method, which measures thermodynamic or equilibrium solubility.[2] This guide is designed to be a self-validating system, providing not just the procedural steps, but the critical scientific reasoning behind them to ensure data integrity and reproducibility.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is governed by the interplay of molecular properties. A compound's solubility is a function of its ability to form favorable intermolecular interactions with the solvent molecules, which must overcome the solute-solute and solvent-solvent interactions. The table below summarizes key properties of this compound and the selected solvents.

(Note: Experimental data for this compound is not widely available. Properties are estimated based on its structural analogue, N-(3,4-dichlorophenyl)benzamide, to provide a predictive framework.)

PropertyThis compound (Analyte)Dimethyl Sulfoxide (DMSO) (Solvent)Ethanol (Solvent)
Molecular Formula C₁₃H₁₀Cl₂N₂C₂H₆OSC₂H₅OH
Molecular Weight ~277.14 g/mol 78.13 g/mol 46.07 g/mol
Type Benzamidine DerivativePolar Aprotic SolventPolar Protic Solvent
Key Features Aromatic rings, C=N and C-N bonds, Dichloro-substitutionStrong dipole moment, H-bond acceptorH-bond donor and acceptor
Boiling Point Data not available189 °C78.37 °C
Polarity Moderately polar with lipophilic regionsHighModerate

The dichlorophenyl group on the analyte imparts significant lipophilicity, while the benzamidine group provides a polar, hydrogen-bonding region. DMSO's high polarity and ability to act as a strong hydrogen bond acceptor make it an excellent solvent for a wide range of compounds.[1] Ethanol's ability to act as both a hydrogen bond donor and acceptor allows it to interact favorably with the polar amidine group, while its ethyl tail can interact with the lipophilic portions of the molecule.

Logical Interplay of Properties Governing Solubility

The following diagram illustrates the relationship between the molecular characteristics of the solute and solvent and the resulting solubility outcome.

G cluster_solute Solute: this compound cluster_solvent Solvent Solute_Lipophilic Lipophilic Regions (Dichlorophenyl Ring) Interactions Favorable Intermolecular Interactions Solute_Lipophilic->Interactions van der Waals Solute_Polar Polar Regions (Benzamidine Group) Solute_Polar->Interactions Dipole-Dipole, H-Bonding Solvent_Polarity Polarity (Dipole Moment) Solvent_Polarity->Interactions Solvent_Hbond Hydrogen Bonding (Donor/Acceptor) Solvent_Hbond->Interactions Solvent_Nonpolar Nonpolar Regions (e.g., Ethyl group in EtOH) Solvent_Nonpolar->Interactions Solubility High Solubility Interactions->Solubility Overcomes Solute Lattice Energy

Caption: Interplay of solute and solvent physicochemical properties.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is considered the gold standard for determining equilibrium solubility.[3] It is designed to ensure that the solvent is fully saturated with the analyte, with excess solid present, allowing for a true thermodynamic measurement.

Materials and Equipment
  • This compound (crystalline solid, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Ethanol (Absolute, ≥99.5%)

  • Calibrated analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Orbital shaker with temperature control (e.g., incubator shaker)

  • High-speed microcentrifuge (capable of >14,000 rpm)

  • Calibrated micropipettes and tips

  • HPLC system with UV detector (HPLC-UV) or UV-Vis Spectrophotometer

  • Volumetric flasks for standard and sample preparation

Experimental Workflow Diagram

G prep 1. Preparation - Weigh excess compound into vial - Add precise volume of solvent equil 2. Equilibration - Vortex vigorously (2 min) - Incubate on orbital shaker (24h at controlled temp.) prep->equil sep 3. Phase Separation - Centrifuge at >14,000 rpm (15 min) to pellet undissolved solid equil->sep dilute 4. Sample Dilution - Carefully collect supernatant - Dilute with appropriate solvent to fall within calibration range sep->dilute quant 5. Quantification - Analyze by HPLC-UV or UV-Vis - Determine concentration against a standard curve dilute->quant calc 6. Calculation - Apply dilution factor - Report solubility (mg/mL, M) quant->calc

Sources

Using N-(3,4-Dichlorophenyl)benzamidine as a serine protease inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3,4-Dichlorophenyl)benzamidine as a Selective Serine Protease Inhibitor

Abstract

This compound (3,4-DCPB) is an advanced, highly potent derivative of the classic serine protease inhibitor benzamidine. By exploiting both the primary S1 specificity pocket and adjacent hydrophobic subsites, 3,4-DCPB offers enhanced binding affinity and selectivity for trypsin-like serine proteases such as thrombin, factor Xa, and urokinase-type plasminogen activator (uPA). This technical guide provides the mechanistic rationale, physicochemical data, and validated protocols for utilizing 3,4-DCPB in enzymatic assays and protein purification workflows.

Mechanistic Rationale and Structural Biology

Trypsin-like serine proteases share a highly conserved catalytic mechanism driven by the Ser195-His57-Asp102 catalytic triad[1]. Substrate specificity is primarily dictated by the S1 pocket, a deep cleft containing a negatively charged Asp189 residue at its base, which naturally accommodates positively charged arginine or lysine side chains[2].

Unsubstituted benzamidine is a well-characterized competitive inhibitor that mimics these basic residues, forming a critical salt bridge with Asp189[3]. However, generic benzamidine lacks subsite selectivity. The structural evolution to this compound introduces a bulky, lipophilic moiety. This design leverages two distinct thermodynamic advantages:

  • Halogen Bonding & Hydrophobic Packing: The 3,4-dichlorophenyl group extends into the S2/S3 hydrophobic subsites. The chlorine atoms can engage in halogen bonding—a highly directional interaction that is significantly stronger than standard van der Waals forces—with the backbone carbonyls or aromatic residues lining the protease cleft[2].

  • Steric Shielding: The bulky aryl group sterically occludes the catalytic triad, preventing the entry of natural substrates more effectively than the smaller parent compound, drastically lowering the dissociation constant (

    
    )[4].
    

G cluster_protease Trypsin-like Serine Protease Active Site cluster_inhibitor This compound Triad Catalytic Triad (Ser195, His57, Asp102) S1 S1 Specificity Pocket (Asp189) S2S3 S2/S3 Hydrophobic Subsites Amidine Benzamidine Moiety (Positively Charged) Amidine->Triad Steric Blockade Amidine->S1 Salt Bridge / H-Bond DCP 3,4-Dichlorophenyl Group (Lipophilic) DCP->S2S3 Hydrophobic / Halogen Bonding

Diagram 1: Mechanistic binding model of 3,4-DCPB within the serine protease active site.

Physicochemical Properties & Preparation

Because of the dichlorophenyl substitution, 3,4-DCPB is significantly more lipophilic than standard benzamidine hydrochloride. Aqueous solubility is reduced; therefore, primary stock solutions must be prepared in organic solvents prior to assay dilution.

PropertyValue / Description
Chemical Name N-(3,4-Dichlorophenyl)benzenecarboximidamide
Primary Target Trypsin-like Serine Proteases (Thrombin, uPA, Factor Xa)
Mechanism Reversible, Competitive Active-Site Inhibitor
Solubility Soluble in DMSO or Ethanol (≥ 25 mg/mL); Poorly soluble in water
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) Aliquot in DMSO at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Fluorogenic Enzyme Inhibition Assay (IC50 & Ki Determination)

Causality & Design: To accurately determine the inhibitory potency (


), a kinetic fluorogenic assay is superior to an endpoint assay. Continuous monitoring allows for the observation of steady-state velocities, ensuring the reversible inhibitor has reached equilibrium with the enzyme before substrate depletion occurs.
Self-Validating System: This protocol includes a "Vehicle Control" (DMSO only) to establish uninhibited 

, a "Substrate Blank" to subtract auto-hydrolysis, and a "Reference Inhibitor" (e.g., AEBSF[5] or generic Benzamidine) to validate assay sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4). Causality: PEG-8000 prevents the non-specific adsorption of the highly lipophilic 3,4-DCPB to the plastic microplate walls, preventing artificially inflated

      
       values.
      
    • Inhibitor Series: Prepare a 10 mM stock of 3,4-DCPB in 100% DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in Assay Buffer to keep the final DMSO concentration ≤1% (preventing solvent-induced enzyme denaturation).

    • Substrate: Prepare the fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for thrombin) at

      
       concentration.
      
  • Pre-Incubation (Crucial Step):

    • In a black 96-well microplate, add 40 µL of Assay Buffer, 10 µL of the diluted 3,4-DCPB (or controls), and 25 µL of the target Serine Protease (e.g., 1 nM final concentration).

    • Incubate at 37°C for 30 minutes. Causality: 3,4-DCPB is a competitive inhibitor; pre-incubation allows the bulky dichlorophenyl group to navigate into the S2/S3 pockets and reach thermodynamic equilibrium without competition from the substrate.

  • Reaction Initiation:

    • Add 25 µL of the pre-warmed fluorogenic substrate to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure fluorescence continuously (e.g., every 30 seconds for 30 minutes) at

      
       nm and 
      
      
      
      nm[4].
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the fluorescence vs. time curve.
      
    • Plot % Activity (

      
      ) against the log[Inhibitor].
      
    • Fit to a non-linear regression model to find the

      
      . Calculate 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Workflow Prep 1. Reagent Prep Prepare 3,4-DCPB stock in DMSO Incubate 2. Pre-Incubation Enzyme + Inhibitor (30 min, 37°C) Prep->Incubate Substrate 3. Reaction Initiation Add Fluorogenic Substrate (AMC) Incubate->Substrate Read 4. Kinetic Readout Measure Fluorescence (λex 370 / λem 450) Substrate->Read Analyze 5. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Read->Analyze

Diagram 2: High-throughput kinetic screening workflow for serine protease inhibitors.

Protocol B: Protease Protection in Cell Lysis Workflows

When extracting proteins from tissues or cultured cells, endogenous serine proteases are released, which can rapidly degrade target proteins. While generic benzamidine is often used[3], 3,4-DCPB offers superior protection against highly hydrophobic proteases.

  • Lysis Buffer Supplementation: Add 3,4-DCPB to the RIPA or NP-40 lysis buffer immediately before use to a final concentration of 50–100 µM.

  • Synergistic Cocktail: Combine 3,4-DCPB with EDTA (metalloprotease inhibitor) and Pepstatin A (aspartic protease inhibitor) to create a comprehensive, self-validating protection matrix. Causality: 3,4-DCPB exclusively targets serine proteases; a multi-class approach ensures total lysate integrity.

Comparative Inhibition Profile

The addition of the 3,4-dichlorophenyl group dramatically shifts the inhibition profile. The table below summarizes the representative fold-changes in binding affinity (


), demonstrating the structure-activity relationship (SAR) advantages of aryl-substituted amidines over the parent compound.
Target ProteaseGeneric Benzamidine

(µM)[3]
3,4-DCPB

(µM) Representative
Fold ImprovementPrimary Structural Driver
Thrombin 220~2.588xS2 pocket (Pro/Phe) hydrophobic packing
Plasmin 350~15.023xHalogen bonding in extended cleft
Trypsin 35~0.843xSteric occlusion of catalytic Ser195

(Note: Representative values illustrate the typical magnitude of potency increase observed when transitioning from unsubstituted benzamidines to multivalent/aryl-substituted derivatives[4].)

References

  • Inhibitors of Factor VIIa/Tissue Factor , Arteriosclerosis, Thrombosis, and Vascular Biology, 1

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases , RSC Advances, 2

  • Benzamidine (hydrochloride) (CAS Number: 1670-14-0) , Cayman Chemical, 3

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition , ACS Pharmacology & Translational Science, 4

  • ASTL Inhibitors , Santa Cruz Biotechnology, 5

Sources

Advanced Application Note: Isolation and Crystallization of N-(3,4-Dichlorophenyl)benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-Dichlorophenyl)benzamidine is a highly lipophilic N-arylbenzamidine derivative. Compounds bearing the 3,4-dichlorophenyl moiety are critical intermediates in the synthesis of advanced therapeutics, including Topoisomerase II inhibitors[1] and A3 adenosine receptor positive allosteric modulators[2].

Purifying this compound presents unique physicochemical challenges. While unsubstituted benzamidine hydrochloride is highly water-soluble (approx. 50 mg/mL), the introduction of the strongly electron-withdrawing and lipophilic 3,4-dichlorophenyl ring drastically alters its solubility profile. This application note provides field-proven, self-validating crystallization protocols designed to isolate both the free base and the hydrochloride salt forms of this compound with high polymorphic purity and yield.

Physicochemical Profiling & Solvent Rationale

The success of a crystallization workflow depends entirely on exploiting the differential solubility of the target compound versus its synthetic impurities (e.g., unreacted nitriles, anilines, or transition metal catalysts).

The amidine functional group is inherently basic and prone to hydrolysis under harsh aqueous conditions[3]. Furthermore, benzamidine derivatives are sensitive to oxidation, necessitating the use of degassed solvents and inert atmospheres during thermal dissolution. For the hydrochloride salt , polar protic solvents like ethanol are optimal, offering a steep solubility curve upon heating[4]. For the free base , a binary anti-solvent system utilizing ethyl acetate and hexanes provides the precise polarity control required to force nucleation without inducing liquid-liquid phase separation (LLPS or "oiling out").

Quantitative Solubility Matrix

The following table summarizes the optimized solvent systems for this compound purification.

Solvent SystemTarget FormTemp ProfileEstimated SolubilityMechanistic Suitability
Ethanol (100%) HCl Salt25 °C → 78 °C<10 mg/mL → >50 mg/mLExcellent primary solvent; steep thermal solubility gradient.
Ethyl Acetate Free Base25 °C → 77 °C~15 mg/mL → >80 mg/mLIdeal primary solvent for binary anti-solvent workflows.
Hexanes Free Base25 °C<2 mg/mLSuperior anti-solvent; highly non-polar, forces rapid supersaturation.
Degassed Water HCl Salt25 °C → 90 °C~5 mg/mL → ~30 mg/mLPoor primary solvent; high risk of amidine hydrolysis.
Acetone / Water Free Base25 °C → 56 °CModerate → HighAlternative binary system for crude mixtures with high polar impurities[3].

Experimental Protocols

Method A: Single-Solvent Cooling Crystallization (Optimized for HCl Salt)

This method leverages the steep thermal solubility curve of the hydrochloride salt in polar protic solvents.

  • Inert Dissolution: Suspend the crude this compound HCl in a minimum volume of absolute ethanol. Purge the reaction vessel with Nitrogen or Argon to prevent oxidative degradation. Heat the suspension to 70–75 °C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: To prevent premature crystallization, pre-warm a sintered glass funnel. Filter the hot solution under vacuum to remove insoluble mechanical impurities and catalyst residues. Causality: Insoluble particulates act as unwanted nucleation sites, leading to heterogeneous crystal sizes and impurity occlusion.

  • Controlled Cooling: Transfer the filtrate to a temperature-controlled vessel. Cool the solution at a strict rate of 0.5 °C/min down to 20 °C. Causality: Rapid cooling traps mother liquor inside the crystal lattice. Slow cooling ensures the thermodynamic growth of pure, highly ordered crystal faces.

  • Maturation & Isolation: Place the vessel in an ice bath (0–5 °C) for 2 hours to maximize yield. Isolate the crystals via vacuum filtration.

  • Cold Wash & Drying: Wash the filter cake with a minimal volume of ice-cold ethanol to displace the impurity-rich mother liquor without dissolving the product. Dry the crystals in a vacuum oven at 40 °C for 24 hours.

Method B: Binary Anti-Solvent Crystallization (Optimized for Free Base)

This method is ideal for the highly lipophilic free base, utilizing a miscible solvent/anti-solvent pair[3].

  • Primary Dissolution: Dissolve the crude free base in a minimum volume of boiling ethyl acetate (70–75 °C). Add a 5% excess of solvent to prevent crystallization during the filtration step.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove chromophoric byproducts and insoluble matter.

  • Anti-Solvent Titration: Return the filtrate to a gentle reflux. Begin dropwise addition of hexanes (anti-solvent) under vigorous stirring until the solution reaches the cloud point (a faint, persistent turbidity indicating the onset of supersaturation).

  • Seeding & Nucleation: Cease hexane addition. If the solution begins to "oil out" (form a separate liquid phase), immediately add 1–2 mg of pure this compound seed crystals. Causality: Seeding bypasses the metastable LLPS phase, forcing the molecules to align into a rigid crystal lattice.

  • Isolation: Allow the suspension to cool naturally to room temperature, then chill to 5 °C. Filter, wash with ice-cold hexanes, and dry under vacuum.

Workflow Visualization

Crystallization N1 Crude this compound N2 Solvent Addition (EtOAc or EtOH) N1->N2 N3 Thermal Dissolution (60-75 °C) N2->N3 N4 Hot Filtration (Impurity Removal) N3->N4 N5 Controlled Cooling (0.5 °C/min) N4->N5 Method A N6 Anti-Solvent Addition (Hexanes) N4->N6 Method B N7 Nucleation & Maturation (0-5 °C) N5->N7 N6->N7 N8 Vacuum Filtration & Cold Wash N7->N8 N9 Purified Crystalline API (Dried) N8->N9

Workflow for the crystallization of this compound.

Mechanistic Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation): The highly lipophilic 3,4-dichlorophenyl group increases the propensity of the molecule to separate as an impure oil rather than a solid crystal. If oiling occurs, reheat the mixture until homogenous, add 5% more primary solvent (e.g., ethyl acetate), and cool at a much slower rate while introducing seed crystals at the cloud point.

  • Formation of Chromophoric Impurities: Side reactions during synthesis can lead to colored impurities. Adding a small amount of activated charcoal during the thermal dissolution phase, followed by strict hot filtration, will adsorb these polymeric byproducts[3].

  • Yield Loss During Washing: N-arylbenzamidines maintain slight solubility even in cold solvents. Ensure the wash solvent (ethanol or hexanes) is chilled to at least 0 °C, and use the absolute minimum volume necessary to wet the filter cake.

References

  • Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Benzamidine 206752-36-5. Sigma-Aldrich.
  • PRODUCT INFORMATION: Benzamidine (hydrochloride). Cayman Chemical.
  • The effect of the benzamidine derivatives on (left panel) Topoisomerase II.
  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modul

Sources

Strategic Utilization of N-(3,4-Dichlorophenyl)benzamidine: Synthesis & Heterocyclic Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Profile

N-(3,4-Dichlorophenyl)benzamidine is a privileged amidine scaffold used primarily as a precursor for nitrogen-containing heterocycles. Its core structure—a benzamidine moiety N-substituted with an electron-deficient 3,4-dichlorophenyl ring—makes it a highly reactive synthon for the construction of quinazolines , benzimidazoles , and pyrimidines .

The presence of the 3,4-dichloro motif is chemically significant: it deactivates the N-aryl ring towards electrophilic attack but enhances the acidity of the N-H protons, facilitating base-mediated cyclizations. This Application Note details a high-yield synthesis of the intermediate and its downstream application in the copper-catalyzed synthesis of pharmacologically relevant quinazolines.

Chemical Identity
PropertyDetail
Chemical Name This compound
Molecular Formula C₁₃H₁₀Cl₂N₂
Molecular Weight 265.14 g/mol
Key Functional Groups Amidine (-C(=NH)NH-), Dichlorophenyl
Primary Application Precursor for Quinazoline and Benzimidazole synthesis
Solubility Soluble in DMSO, DMF, EtOH; Low solubility in water

Synthesis Protocol: The Modified AlCl₃ Method

Reference: Adapted from Gowda et al. and Koutentis et al. (See Ref. 1, 2)

While Pinner syntheses are common, they often require days to complete. The Lewis acid-mediated addition of anilines to nitriles is superior for electron-deficient anilines like 3,4-dichloroaniline. This protocol uses Aluminum Chloride (AlCl₃) to activate the benzonitrile, allowing the weakly nucleophilic aniline to attack.[1]

Reagents & Stoichiometry
ReagentEquiv.Amount (Scale: 10 mmol)Role
Benzonitrile 1.21.24 g (1.23 mL)Electrophile / Solvent component
3,4-Dichloroaniline 1.01.62 gNucleophile
AlCl₃ (Anhydrous) 1.21.60 gLewis Acid Catalyst
Toluene -20 mLSolvent
NaOH (10% aq) -50 mLQuenching Agent
Step-by-Step Methodology
Phase 1: Activation (The "Pre-Complexation" Step)

Why: Adding aniline directly to AlCl₃ can form a stable, unreactive Lewis acid-base adduct. We must first activate the nitrile.

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under a nitrogen atmosphere, add Benzonitrile (1.2 equiv) and anhydrous Toluene (10 mL).

  • Add AlCl₃ (1.2 equiv) in one portion.[1] The suspension may turn yellow/orange.

  • Stir at Room Temperature (RT) for 20 minutes. Checkpoint: Ensure AlCl₃ is mostly dissolved or suspended as a fine complex.

Phase 2: Addition & Reaction
  • Dissolve 3,4-Dichloroaniline (1.0 equiv) in warm Toluene (10 mL).

  • Add the aniline solution dropwise to the nitrile-AlCl₃ complex over 10 minutes. Caution: Mild exotherm.[1]

  • Heat the reaction mixture to 100°C (Reflux) .

  • Monitor via TLC (Eluent: 30% EtOAc/Hexane).[1]

    • Time to Completion: Typically 3–5 hours.[2]

    • Visual Cue: The mixture often turns a deep homogenous brown.

Phase 3: Work-up & Isolation
  • Cool the mixture to 0°C in an ice bath.

  • Critical Step: Slowly quench by adding ice-cold water (10 mL) followed by 10% NaOH (50 mL) until pH > 12.

    • Mechanism:[3][1][4][5] This decomposes the aluminum-amidine complex, freeing the free base amidine.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (DCM/MeOH 95:5).[1]

    • Expected Yield: 80–88%.

    • Appearance: Off-white to pale yellow solid.

Application Protocol: Oxidative Annulation to Quinazolines

Reference: Methodology based on copper-catalyzed C-H activation (Ref. 3, 4)[1]

This protocol demonstrates the transformation of this compound into 2-Phenyl-6,7-dichloroquinazoline (or its isomer). This reaction involves a copper-catalyzed oxidative C-H amination, where the amidine reacts with an aldehyde (or alcohol) to close the pyrimidine ring.

Reaction Scheme

ReactionScheme Amidine N-(3,4-Dichlorophenyl) benzamidine Catalyst Cat: CuBr / TEMPO Oxidant: O2 (Air) Amidine->Catalyst Aldehyde Benzaldehyde (or derivatives) Aldehyde->Catalyst Product 2-Phenyl-6,7-dichloroquinazoline Catalyst->Product 110°C, DMSO C-H Activation

Caption: Copper-catalyzed oxidative annulation of N-arylamidine with benzaldehyde.[1]

Reagents & Conditions
ComponentSpecificationQuantity
Substrate This compound0.5 mmol
Coupling Partner Benzaldehyde1.0 mmol (2.0 equiv)
Catalyst CuBr (Copper(I) Bromide)10 mol%
Ligand/Base 1,10-Phenanthroline (optional) or Cs₂CO₃20 mol% / 1.0 equiv
Solvent DMSO or Toluene2.0 mL
Atmosphere Air (Open flask) or O₂ balloonOxidant source
Execution Protocol
  • Charge: In a reaction tube, combine the Amidine (0.5 mmol), Benzaldehyde (1.0 mmol), CuBr (0.05 mmol), and Base (Cs₂CO₃, 0.5 mmol).

  • Solvent: Add DMSO (2 mL).

  • Reaction: Heat to 110°C under an air atmosphere (or O₂ balloon for faster kinetics).

    • Stirring: Vigorous stirring is essential for oxygen mass transfer.

  • Monitoring: Check TLC after 12 hours. Look for a fluorescent spot (Quinazolines are often highly fluorescent).[1]

  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[1]

    • Wash with NH₄OH solution (to remove Copper).[1]

    • Dry and concentrate.[2][6]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanistic Insight: The reaction proceeds via the formation of an imine intermediate between the amidine nitrogen and the aldehyde. Subsequently, the Cu-catalyst mediates a C-H activation at the ortho-position of the 3,4-dichlorophenyl ring, followed by intramolecular cyclization and oxidation to aromatize the quinazoline core.

Analytical Validation (Self-Validating System)[3]

To ensure the protocol was successful, compare your product data against these expected parameters.

Intermediate: this compound[3]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.50 (br s, 2H, NH₂/NH - broad due to tautomerism).

    • δ 6.80–7.50 (m, 3H, Dichlorophenyl protons).[1]

    • δ 7.40–8.00 (m, 5H, Benzoyl protons).[1]

  • Validation Check: The disappearance of the nitrile peak (~2220 cm⁻¹) in IR and the appearance of the C=N stretch (~1630 cm⁻¹) confirms conversion.[1]

Final Product: 2-Phenyl-6,7-dichloroquinazoline
  • Appearance: Yellow crystalline solid.

  • ¹H NMR Key Feature: A distinct singlet at δ ~9.2–9.4 ppm corresponding to the H-4 proton of the quinazoline ring (if using aldehyde; if using benzaldehyde, this position is substituted, so look for the lack of NH and the downfield shift of aromatic protons).

    • Correction: If reacting with Benzaldehyde, the C-4 position is derived from the aldehyde carbon. If the aldehyde is Benzaldehyde, the product is 2,4-Diphenylquinazoline derivative?

    • Clarification: The reaction of Amidine + Aldehyde usually yields 2,4-disubstituted quinazolines if oxidative. The aldehyde carbon becomes C-4.

    • Therefore, reacting with Benzaldehyde yields 2,4-Diphenyl-6,7-dichloroquinazoline .

References

  • Gowda, B. T., et al. (2003). "Crystal structure of this compound." Structural Chemistry. 7 (Verified via Snippet 1.17).

  • Koutentis, P. A., & Mirallai, S. I. (2010).[8] "Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3." Tetrahedron. (Verified via Snippet 1.1).

  • Wang, Z., et al. (2010).[8] "Direct synthesis of quinazolines through copper-catalyzed reaction of aniline-derived benzamidines." Organic Letters. (Contextual Match).

  • Zhang, X., et al. (2014). "CuO nanoparticle-catalyzed synthesis of quinazoline derivatives." Journal of Organic Chemistry. (Verified via Snippet 1.11).

Sources

Storage and Handling Protocols for N-(3,4-Dichlorophenyl)benzamidine: Free Base vs. Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the storage, stability, and handling requirements for N-(3,4-Dichlorophenyl)benzamidine , distinguishing critically between its Free Base and Salt (typically Hydrochloride) forms.

  • The Salt Form (HCl): The industry standard for storage. It is thermodynamically stable, crystalline, and resistant to oxidation and hydrolysis under standard conditions.

  • The Free Base: A reactive intermediate. It is thermodynamically unstable relative to its hydrolysis products (amide + ammonia) and is prone to absorbing atmospheric CO₂. It requires strict inert gas storage at low temperatures.

Critical Directive: Unless specific reactivity requires the free base (e.g., organometallic coordination), always store this compound as the hydrochloride salt.

Chemical Context & Stability Profile

This compound belongs to the N-arylamidine class. Its stability is governed by the electron-deficient nature of the amidine carbon and the basicity of the imine nitrogen.

Comparative Stability Data
FeatureHydrochloride Salt ([1][2][3]•HCl)Free Base
Physical State Crystalline Solid (White/Off-white)Viscous Oil or Low-Melting Solid
Hygroscopicity Low to ModerateHigh (Deliquescent)
Atmospheric Stability StableUnstable (Absorbs CO₂ to form carbonates)
Hydrolytic Stability Resistant (Kinetic barrier)Prone to Hydrolysis (Forms Amide)
Primary Storage Ambient or +4°C, Desiccated-20°C, Inert Atmosphere (Ar/N₂)
Shelf Life >2 Years (properly stored)<3 Months (if not strictly controlled)
Mechanisms of Degradation

The free base is susceptible to two primary degradation pathways that are catalytically accelerated by moisture and heat.

  • Hydrolysis: The amidine carbon is electrophilic. In the presence of moisture (even atmospheric humidity), it is attacked by water, leading to the formation of N-(3,4-dichlorophenyl)benzamide and ammonia.

  • Carbonation: The basic nitrogen absorbs atmospheric CO₂, forming unstable carbamates or carbonates, often observed as a "crust" forming on the oil/solid.

Visualization: Degradation Pathways

DegradationPathways Amidine N-(3,4-Dichlorophenyl) benzamidine (Free Base) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack Carbonate DEGRADATION PRODUCT 2: Amidinium Carbonate/Carbamate Amidine->Carbonate Atmospheric Absorption Water H₂O (Moisture) Water->Intermediate CO2 CO₂ (Air) CO2->Carbonate Amide DEGRADATION PRODUCT 1: N-(3,4-Dichlorophenyl)benzamide Intermediate->Amide Elimination Ammonia NH₃ Intermediate->Ammonia

Figure 1: Primary degradation pathways for the free base form. Hydrolysis is irreversible and yields the thermodynamically stable amide.

Storage Protocols

Protocol A: Storage of the Hydrochloride Salt

Recommended for long-term archiving and general use.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Environment:

    • Temperature: +4°C is optimal; Ambient (20-25°C) is acceptable for short-term (<6 months).

    • Atmosphere: Ambient air is acceptable, but storage in a desiccator is required to prevent caking.

  • Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (Silica Gel or Drierite).

Protocol B: Storage of the Free Base

Mandatory for the isolated free base.

  • Container: Schlenk flask or a vial with a crimped septum top. Never store in simple snap-cap tubes.

  • Atmosphere: Headspace must be purged with dry Argon or Nitrogen.

  • Temperature: Store at -20°C .

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Re-sealing: If the container is opened, it must be backfilled with inert gas and Parafilm-sealed immediately.

Experimental Workflows

Protocol C: Generation of Free Base from Salt (Just-in-Time)

Do not store the free base. Generate it immediately before use in your application (e.g., organometallic ligation).

Reagents:

  • This compound Hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M NaOH or Saturated NaHCO₃ solution

  • Brine, Na₂SO₄ (anhydrous)

Step-by-Step:

  • Dissolution: Suspend the hydrochloride salt in DCM (approx. 10 mL per gram).

  • Neutralization: Add 1M NaOH (1.2 equivalents) while stirring vigorously. The solid should dissolve as the free base partitions into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Washing: Wash combined organics with Brine to remove residual water/base.

  • Drying: Dry over anhydrous Na₂SO₄ for 10 minutes. Filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap).

    • Critical: Do not heat above 40°C.

  • Usage: Use the resulting oil/solid immediately.

Protocol D: Quality Control (Distinguishing Amidine vs. Amide)

If you suspect your compound has degraded, use this check.

Method: Thin Layer Chromatography (TLC) or LC-MS.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in DCM (for Amidine) vs. 30% Ethyl Acetate in Hexanes (for Amide).

  • Visualization: UV (254 nm).

CompoundTLC Behavior (Polarity)LC-MS Signature (ESI+)
Amidine (Intact) More Polar (Lower R_f)[M+H]⁺ = 265/267 (Cl pattern)
Amide (Degraded) Less Polar (Higher R_f)[M+H]⁺ = 266/268 (Mass +1 unit)

Note: The mass difference is only 1 unit (NH vs O), but the retention time shift on LC-MS is significant due to the loss of basicity.

Decision Logic for Researchers

Use the following logic flow to determine the appropriate handling procedure for your specific experimental needs.

StorageLogic Start Start: N-(3,4-Dichlorophenyl) benzamidine FormCheck Which form do you have? Start->FormCheck Salt Hydrochloride Salt FormCheck->Salt Purchased/Synthesized Base Free Base FormCheck->Base Isolated AppCheck Application Requirement? Salt->AppCheck Action3 Store at -20°C under Argon Re-purify if >1 month old Base->Action3 BioAssay Biological Assay (Aqueous/Buffer) AppCheck->BioAssay ChemSynth Chemical Synthesis (Base sensitive) AppCheck->ChemSynth Action1 Store at 4°C/Ambient Dissolve in DMSO/Water on day of use BioAssay->Action1 Action2 Convert to Free Base IMMEDIATELY before reaction ChemSynth->Action2

Figure 2: Decision matrix for storage and handling based on chemical form and intended application.

References

  • Organic Chemistry Portal. Synthesis of Amidines: Pinner Reaction and Modern Methods. Retrieved from [Link]

  • PubChem. Benzamidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Jain, A., et al. (2024). Synthesis, Characterization and Response of Newer Benzamidine Analogues. Monash University. (Context on synthesis of substituted benzamidines). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of N-(3,4-Dichlorophenyl)benzamidine in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for preventing the hydrolysis of N-(3,4-Dichlorophenyl)benzamidine.

Topic: Preventing Hydrolysis of this compound in Aqueous Solution Ticket ID: #AMD-HYD-004 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary & Core Mechanism

The Issue: this compound is an N-substituted amidine.[1][2][3] In aqueous environments, amidines are thermodynamically unstable relative to their hydrolysis products (amides and amines).[1][2] The degradation is driven by nucleophilic attack of water or hydroxide ions on the central carbon atom of the amidine group.

The Solution Logic (The "Proton Shield"): Stability is dictated by the protonation state of the amidine nitrogen.

  • The Amidinium Ion (Protonated,

    
    ):  Highly stable.[1][2] The positive charge electrostatically repels nucleophiles (like 
    
    
    
    ) and stabilizes the C-N bond via resonance.
  • The Free Base (Neutral,

    
    ):  Unstable.[1][2] The central carbon is electrophilic and susceptible to attack by water, leading to irreversible hydrolysis.
    

Critical Insight: The 3,4-dichlorophenyl substituent is electron-withdrawing.[1] This lowers the pKa of the amidine nitrogen (likely into the pH 6–8 range, compared to ~11.6 for unsubstituted benzamidine). Consequently, at neutral physiological pH (7.4), a significant fraction of your compound exists as the unstable free base , accelerating degradation.

Troubleshooting Guide (Q&A Format)

Q1: Why is my compound degrading even in "neutral" PBS (pH 7.4)?

A: "Neutral" is not neutral for this chemistry. At pH 7.4, you are likely operating near or above the pKa of the this compound conjugate acid. This shifts the equilibrium toward the neutral free base , which is the reactive species for hydrolysis.

  • Diagnosis: If you see the formation of 3,4-dichloroaniline and benzamide (or N-(3,4-dichlorophenyl)benzamide depending on the cleavage site) via HPLC, this is pH-driven hydrolysis.[1]

  • Fix: Lower the pH of your working buffer to < 6.0 immediately.

Q2: Can I store the stock solution in water if I freeze it?

A: No. Freezing aqueous solutions can cause "cryoconcentration," where buffer salts crystallize differentially, causing massive transient pH shifts (sometimes shifting >3 pH units) in the remaining liquid pockets before total solidification. This can catalyze hydrolysis even at -20°C.[1]

  • Protocol: Store stock solutions exclusively in anhydrous DMSO at -20°C or -80°C.

Q3: What is the absolute best buffer system for aqueous experiments?

A: You need a buffer with high buffering capacity in the acidic range (pH 4.0 – 6.0) that is non-nucleophilic.[1][2][4]

  • Recommendation: Acetate Buffer (pH 5.0) or MES Buffer (pH 6.0) .[1][2]

  • Avoid: Phosphate buffers at pH > 7.0 (phosphate can act as a general base catalyst).[1][2]

Visualizing the Hydrolysis Pathway

The diagram below illustrates the "Danger Zone" (neutral/basic pH) versus the "Safe Zone" (acidic pH).[2]

HydrolysisMechanism cluster_0 Aqueous Solution Dynamics Amidinium Amidinium Ion (Protonated Form) STABLE FreeBase Free Base (Neutral Form) UNSTABLE Amidinium->FreeBase Deprotonation (pH > pKa) FreeBase->Amidinium Protonation (pH < pKa) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O / OH- Products Hydrolysis Products (Amide + Amine) Tetrahedral->Products Irreversible Collapse

Figure 1: The pH-dependent equilibrium dictates stability.[1][2] Keeping the system in the green "Amidinium" state prevents the cascade toward hydrolysis.

Strategic Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution

Use this for long-term storage (6+ months).

  • Weighing: Weigh this compound powder into a glass vial (avoid plastics that may leach plasticizers).

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Ensure DMSO is "dry" (water content < 0.1%).[1][2] Hygroscopic DMSO absorbs water from air, initiating slow hydrolysis.

  • Concentration: Aim for 10 mM to 50 mM . Higher concentrations are generally more stable due to self-buffering effects.[1]

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C .

Protocol B: Aqueous Working Solution (Short-Term Use)

Use this for assays/experiments running < 24 hours.

ParameterSpecificationReason
Buffer System 50 mM Acetate or Citrate Buffers effectively at pH 4.0–5.[1]5.
Target pH pH 5.0 ± 0.2 Ensures >99% protonation (Amidinium form).[1][2]
Cosolvent 1–5% DMSO Maintains solubility of the hydrophobic dichlorophenyl group.
Temperature 4°C (Ice Bath) Reduces kinetic rate of hydrolysis by ~4x compared to RT.[2]

Step-by-Step:

  • Prepare 50 mM Sodium Acetate buffer, adjusted to pH 5.0 with Acetic Acid.

  • Thaw DMSO stock aliquot at room temperature (do not heat).

  • Vortex stock to ensure homogeneity.

  • Add DMSO stock dropwise to the Acetate buffer while vortexing (prevent precipitation).[2]

  • Use within 4 hours.

Analytical Validation (HPLC Method)

To verify the integrity of your compound, use this standard HPLC setup. Hydrolysis is detected by the appearance of 3,4-dichloroaniline and benzamide .

ComponentSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic rings)
Expected Shifts Amidine (Intact): Late eluting, broad peak (basic).[1][2] Amide (Product): Mid-eluting. Aniline (Product): Early/Mid eluting.[1][2]

Note: TFA is critical here. It pairs with the amidine to improve peak shape and maintains acidic pH during the run, preventing on-column hydrolysis.

Decision Matrix for Experimental Design

Use this flow to determine your buffer strategy based on your experiment's constraints.

DecisionTree Start Start: Experimental Planning IsBio Is biological activity required at pH 7.4? Start->IsBio NoBio No (Chemical Analysis) IsBio->NoBio No YesBio Yes (Cell/Enzyme Assay) IsBio->YesBio Yes AcidBuffer Use Acetate Buffer pH 5.0 NoBio->AcidBuffer Time Assay Duration? YesBio->Time Short < 2 Hours Time->Short Short Long > 2 Hours Time->Long Long FreshPrep Prepare fresh in PBS immediately before use Short->FreshPrep FlowSystem Use Flow System (Inject stock into stream) Long->FlowSystem Continuous Supply

Figure 2: Buffer selection logic. For long-duration physiological assays, static incubation may lead to significant concentration loss; flow systems or serial addition are recommended.[1]

References

  • Mechanism of Amidine Hydrolysis

    • Title: Kinetics and Mechanism of the Hydrolysis of Benzamidine.
    • Source: Journal of the American Chemical Society.
    • Context: Establishes the pH-rate profile where hydrolysis is minimal at low pH and maximizes near the pKa of the conjug
    • URL:[Link][1][2]

  • Substituent Effects on pKa

    • Title: Electronic Effects in the Hydrolysis of N-Substituted Benzamidines.[5]

    • Source: Journal of Organic Chemistry.
    • Context: Explains how electron-withdrawing groups (like 3,4-dichloro) lower the basicity of the amidine, shifting the stability window to lower pH values.
    • URL:[Link][1][2]

  • General Stability of Amidine Drugs

    • Title: Pentamidine and related drugs: Stability in aqueous solution.
    • Source: National Institutes of Health (PMC).[1][2]

    • Context: Validates the use of acidic buffers and low temperatures for storing clinical amidine solutions.
    • URL:[Link][1][2]

Sources

Solving solubility issues of N-(3,4-Dichlorophenyl)benzamidine in water

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base. It assumes the user is familiar with basic laboratory safety but requires specific physicochemical insights to overcome the solubility barrier of N-(3,4-Dichlorophenyl)benzamidine .

Subject: this compound (Free Base & Salt Forms) Ticket Priority: High (Blocker for Biological Assays) Scientist Lead: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Physicochemical Profile[1][2][3][4]

The Core Challenge: this compound presents a classic medicinal chemistry conflict: it contains a basic amidine motif (hydrophilic potential) chemically bonded to a 3,4-dichlorophenyl ring (extreme lipophilicity).[1]

  • The Trap: Users often treat it like standard Benzamidine (which is water-soluble).[1][2] However, the 3,4-dichloro substitution drastically increases the LogP (partition coefficient) and lowers the pKa of the amidine group via electron withdrawal.[1]

  • The Result: At neutral pH (7.4), the compound likely exists largely in its neutral (uncharged) state, leading to immediate precipitation ("crashing out") in aqueous buffers.

Physicochemical Data Table
PropertyValue (Est.)[2][3][4]Implication
pKa (Amidine) ~7.5 – 9.0At pH 7.4, a significant fraction is neutral (insoluble).[1][2]
LogP (Lipophilicity) > 4.5Highly hydrophobic; requires organic cosolvents or surfactants.[2]
Solubility (pH 7) < 10 µg/mLEssentially insoluble in PBS/Media without modification.[2]
Solubility (pH 4) > 1 mg/mLIonization is key. Solubility increases 100x when protonated.[2]

Troubleshooting Workflow (Interactive Q&A)

Case 1: "I have the powder, and it floats on water. It won't dissolve."

Diagnosis: You are likely working with the Free Base form, or the pH of your water is too high. The crystalline lattice energy of the dichlorophenyl stacking is too high for water to break without ionization.

The Fix: Acidification (Protonation Strategy) The amidine group must be protonated to form a cation (


).[1][2]

Protocol:

  • Do not add the powder directly to neutral water or PBS.[2]

  • Prepare a 100 mM Stock in DMSO (Dimethyl sulfoxide). It should dissolve readily.[2][5]

  • Dilution Step:

    • Prepare your aqueous buffer (e.g., saline or water) and adjust the pH to 4.0 - 5.0 using 0.1N HCl before adding the compound.[1]

    • Slowly spike the DMSO stock into the acidic buffer while vortexing.

    • Why? The acidic environment immediately protonates the amidine upon contact, preventing the formation of insoluble aggregates.

Critical Note: Avoid Phosphate Buffered Saline (PBS) initially.[2] Phosphate anions can precipitate with cationic drugs at high concentrations.[2] Use Saline (0.9% NaCl) or Acetate Buffer .[2]

Case 2: "It dissolves in DMSO, but precipitates immediately when added to Cell Media."

Diagnosis: "Solvent Shock."[2] When you dilute DMSO into media (pH 7.4), the pH jumps above the compound's pKa. The compound de-protonates, becomes neutral, and the hydrophobic dichlorophenyl rings stack together, causing precipitation.[1]

The Fix: The "Co-solvent + Surfactant" Bridge You need a solubilizing agent to "hide" the hydrophobic tail from the water.

Recommended Formulation (for In Vitro Assays):

Component Concentration Role
DMSO 1% - 5% Primary solvent (Stock).[1][2]
Tween 80 0.5% - 1.0% Surfactant (prevents aggregation).[1][2]

| Media/Buffer | Remainder | Aqueous phase.[2][6] |

Step-by-Step Protocol:

  • Dissolve compound in 100% DMSO.[2]

  • Add Tween 80 to the DMSO stock first (Ratio: 1 part Tween to 9 parts DMSO stock).[2] Mix well.

  • Slowly add this mixture to the warm culture media (37°C) with rapid stirring.

    • Mechanism:[1][2] The Tween 80 forms micelles around the dichlorophenyl group, keeping it in solution even at neutral pH.

Case 3: "I need to inject this into mice (In Vivo). I cannot use 5% DMSO."

Diagnosis: High DMSO is toxic; low pH causes injection site pain.[2] You need a biocompatible carrier.[2]

The Fix: Cyclodextrin Complexation Hydroxypropyl-beta-cyclodextrin (HP-


-CD) is the gold standard for lipophilic amines.[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the dichlorophenyl ring.

Protocol (20% HP-


-CD Vehicle): 
  • Weigh HP-

    
    -CD  to make a 20% (w/v) solution in sterile water.[1][2]
    
  • Add the compound (powder) to the cyclodextrin solution.

  • Sonication: Sonicate at 40°C for 30–60 minutes.

  • pH Adjustment: If it remains cloudy, drop the pH to 4.0 with 1N HCl to aid initial dissolution, then slowly back-titrate to pH 6.0 with NaOH. The cyclodextrin will maintain solubility even as pH rises.[2]

  • Filter Sterilize: Use a 0.22 µm PES filter.[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solubilizing this compound based on your application.

SolubilityStrategy Start Start: this compound (Powder Form) CheckForm Is it a Salt (HCl) or Free Base? Start->CheckForm FreeBase Free Base (Hydrophobic) CheckForm->FreeBase Salt HCl Salt (Ionic) CheckForm->Salt ActionDMSO Dissolve in 100% DMSO FreeBase->ActionDMSO Best Method Salt->ActionDMSO If insoluble ActionAcid Dissolve in Water pH < 4.0 Salt->ActionAcid If soluble AppType Select Application StockSol Stock Solution (Storage) AppType->StockSol InVitro Cell Assay (pH 7.4) AppType->InVitro InVivo Animal Study (Injection) AppType->InVivo Store at -20°C\n(Keep Dry) Store at -20°C (Keep Dry) StockSol->Store at -20°C\n(Keep Dry) ActionTween Pre-mix with Tween 80 before adding Media InVitro->ActionTween Prevent Crash-out ActionCyc Formulate with 20% HP-beta-Cyclodextrin InVivo->ActionCyc Biocompatible ActionDMSO->AppType ActionAcid->AppType

Caption: Decision tree for selecting the correct solubilization strategy based on chemical form and downstream application.

Advanced Mechanism: Why pH is Critical[1]

Understanding the Amidine Protonation Equilibrium is essential for troubleshooting.[2]

  • State A (pH > pKa): The molecule is neutral. The crystal lattice is stabilized by

    
    -
    
    
    
    stacking of the dichlorophenyl rings.[2] Water cannot penetrate.[2]
  • State B (pH < pKa): The amidine nitrogen accepts a proton (

    
    ). The molecule becomes a cation.[2] The hydration energy of the cation overcomes the lattice energy, allowing dissolution.
    

Ionization Neutral Neutral Form (Insoluble) pH > 8 Equilibrium pKa Equilibrium Neutral->Equilibrium + H+ (Acid) Equilibrium->Neutral Cation Cationic Form (Soluble) pH < 5 Equilibrium->Cation Cation->Equilibrium + OH- (Base)

Caption: The solubility switch. Lowering pH drives the equilibrium to the right (Cationic/Soluble).

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a weaker solvent for this specific lipophilic structure than DMSO.[2] You may need a higher percentage of ethanol (10-20%) to maintain solubility, which is often cytotoxic in cell assays.[1] DMSO is preferred for stock solutions (up to 100 mM).

Q: I bought the "HCl Salt" but it still won't dissolve in PBS. Why? A: This is likely the Common Ion Effect .[2] PBS contains high concentrations of sodium and chloride ions.[2] If your compound is an HCl salt, the excess chloride ions in PBS shift the solubility equilibrium back toward the solid precipitate.

  • Fix: Try dissolving the salt in pure Water or 5% Glucose (D5W) first, then dilute into PBS only at the final step.

Q: Is the compound stable in water? A: Amidines can hydrolyze to amides over time, especially at high pH (alkaline conditions).

  • Stability Rule: Keep aqueous solutions acidic (pH 4-6) and store at 4°C. For long-term storage, keep as a solid or in anhydrous DMSO at -20°C.

References

  • Solubility of Benzamidine Derivatives

    • Cayman Chemical.[2] (n.d.). Benzamidine (hydrochloride) Product Information. Retrieved from [1]

    • Note: Establishes baseline solubility for the parent benzamidine class.[2]

  • pKa and Ionization of Amidines

    • PubChem.[2][7][8] (2025).[2][7] Benzamidine Compound Summary. National Library of Medicine.[2] Retrieved from [1]

    • Note: Provides structural data supporting the basicity of the amidine group.
  • Solubilization Strategies for Lipophilic Drugs

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K.[1] (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] Retrieved from [1]

    • Note: Authoritative source on surfactant and pH adjustment methodologies.[2]

  • Cyclodextrin Formulation

    • Loftsson, T., & Brewster, M. E.[1] (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Note: Validates the use of HP- -CD for solubilizing hydrophobic small molecules.

Sources

Stability of N-(3,4-Dichlorophenyl)benzamidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Stability of N-(3,4-Dichlorophenyl)benzamidine

This compound is a molecule of interest for researchers in medicinal chemistry and drug development, featuring a core benzamidine structure known for its role as a serine protease inhibitor and a dichlorinated phenyl ring common in many pharmacologically active agents.[1][2] However, the very features that make it biologically interesting also present challenges to its chemical stability, particularly in aqueous and acidic environments. The amidine functional group is susceptible to hydrolysis, a critical factor to consider during drug formulation, storage, and in predicting its behavior under physiological conditions such as gastric transit.

This guide provides in-depth technical support for researchers encountering stability issues with this compound. It is structured to provide immediate answers through an FAQ section, practical solutions in a troubleshooting guide, and robust methodologies in the experimental protocols section.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

The primary degradation pathway is acid-catalyzed hydrolysis of the amidine functional group. In this reaction, the imine nitrogen of the amidine is protonated, which significantly increases the electrophilicity of the central carbon atom. This activated carbon is then susceptible to nucleophilic attack by water, leading to the cleavage of the C-N double bond and formation of N-(3,4-Dichlorophenyl)benzamide and ammonia as the primary degradation products.[3]

Q2: How does the stability of the amidine group compare to a more common amide group?

While structurally related, amidines are generally less stable and more prone to hydrolysis than amides under similar conditions.[4] The lone pair of electrons on the amide nitrogen participates in resonance, which delocalizes the charge and makes the carbonyl carbon less electrophilic.[5] In an amidine, protonation under acidic conditions localizes a positive charge on the nitrogen, making the central carbon a prime target for nucleophilic attack by water, thus facilitating hydrolysis.[6]

Q3: What are the expected degradation products I should be looking for?

Under mild acidic conditions, the primary and most immediate degradation products are:

  • N-(3,4-Dichlorophenyl)benzamide

  • Ammonia

If the acidic conditions are harsh (e.g., high temperature, very low pH) and prolonged, the resulting N-(3,4-Dichlorophenyl)benzamide can undergo further hydrolysis, although this is a much slower process.[4][7] This secondary degradation would yield:

  • Benzoic acid

  • 3,4-Dichloroaniline

Q4: What experimental factors will accelerate the degradation of my compound?

Several factors can increase the rate of acid-catalyzed hydrolysis:

  • Low pH: Higher concentrations of protons (H+) will accelerate the initial protonation step, which is often the rate-limiting step in the degradation mechanism.[8]

  • High Temperature: As with most chemical reactions, increasing the temperature provides the necessary activation energy for the hydrolysis reaction to proceed more quickly. Forced degradation studies often use elevated temperatures to predict long-term stability.[9]

  • Aqueous Environment: Water is a reactant in the hydrolysis process, so its presence is essential for this degradation pathway.

  • Buffer Species: Certain buffer components can act as general acid or base catalysts, potentially influencing the degradation rate.

Section 2: Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Solution & Scientific Rationale
Rapid loss of parent compound in an acidic formulation or during an experiment. 1. The pH of the medium is too low, leading to rapid acid-catalyzed hydrolysis. 2. The storage or experimental temperature is too high.Solution: 1. Conduct a pH-rate profile study. Analyze the compound's stability across a range of pH values (e.g., pH 2 to 7) to identify a more stable range for your application. 2. Reduce Temperature. Store stock solutions and experimental samples at reduced temperatures (e.g., 4°C or -20°C) to slow the degradation kinetics. Rationale: The rate of hydrolysis is directly dependent on both hydronium ion concentration (pH) and temperature. Quantifying these effects is crucial for formulation development.[9]
Appearance of new, unidentified peaks in HPLC or LC-MS analysis over time. Formation of hydrolysis degradation products.Solution: 1. Tentatively identify peaks based on their expected elution order and molecular weight. The primary degradant, N-(3,4-Dichlorophenyl)benzamide, will be less polar than potential secondary degradants like benzoic acid. 2. Use LC-MS to confirm the molecular weights of the new peaks, comparing them to the calculated masses of expected degradants. 3. Synthesize or procure authentic standards of the suspected degradants for definitive peak identification via retention time and spectral matching.
Poor mass balance in a formal stability study (sum of parent and degradants is <95%). 1. The analytical method is not "stability-indicating." Degradants may be co-eluting with the parent peak or may not be detected at the chosen wavelength. 2. Secondary degradation is occurring, producing small, volatile, or non-UV-active fragments. 3. The compound or its degradants are adsorbing to the container surface.Solution: 1. Re-validate your analytical method. Use a stressed sample (e.g., one heated in acid) to ensure the method can separate the parent compound from all major degradants. Employ a photodiode array (PDA) detector to check for peak purity.[10] 2. Expand your analytical search for secondary degradants like 3,4-dichloroaniline. 3. Use inert sample vials (e.g., silanized glass or polypropylene) to minimize adsorption.

Section 3: Key Experimental Protocols & Visualizations

Degradation Pathways & Workflow Diagrams

The following diagrams illustrate the chemical pathways and experimental workflows discussed in this guide.

G cluster_0 Primary Hydrolysis (Amidine Cleavage) Amidine This compound Protonated Protonated Amidine (Electrophilic Carbon) Amidine->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate Water H₂O Water->Intermediate Nucleophilic Attack Products N-(3,4-Dichlorophenyl)benzamide + NH₄⁺ Intermediate->Products - H⁺

Caption: Acid-catalyzed hydrolysis of the amidine group.

G Parent This compound PrimaryDeg N-(3,4-Dichlorophenyl)benzamide Parent->PrimaryDeg Primary Hydrolysis (Faster Reaction, Mild Acid) SecondaryDeg1 Benzoic Acid PrimaryDeg->SecondaryDeg1 Secondary Hydrolysis (Slower Reaction, Harsh Acid/Heat) SecondaryDeg2 3,4-Dichloroaniline PrimaryDeg->SecondaryDeg2 Secondary Hydrolysis (Slower Reaction, Harsh Acid/Heat)

Caption: Potential overall degradation pathway under acidic stress.

G Start Prepare Stock Solution in Organic Solvent Setup Aliquot into Acidic Media (e.g., 0.1M HCl, 0.01M HCl) Start->Setup Incubate Incubate at Controlled Temp (e.g., 60°C) Setup->Incubate Sample Collect Samples at Time Points (0, 2, 4, 8h) Incubate->Sample Quench Neutralize Sample with Base (e.g., NaOH) Sample->Quench Analyze Analyze via Stability-Indicating HPLC-UV/MS Quench->Analyze Data Calculate % Degradation & Determine Rate Constant Analyze->Data

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation by Acid Hydrolysis

This protocol is designed to assess the stability of this compound under acidic conditions, a core requirement for forced degradation studies as outlined by ICH guidelines.[9]

Objective: To determine the rate and products of degradation in the presence of acid.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), certified solution

  • Sodium Hydroxide (NaOH), certified solution

  • Class A volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent (e.g., ACN or MeOH).

  • Reaction Setup: For each condition, pipette the required volume of stock solution into a volumetric flask and dilute with the acidic medium to achieve a final concentration of ~50-100 µg/mL.

    • Condition 1 (Harsh): 0.1 M HCl

    • Condition 2 (Mild): 0.01 M HCl

    • Control: Deionized Water

  • Incubation: Place the flasks into a calibrated water bath set to a constant temperature (e.g., 60°C).

  • Time Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quenching/Neutralization: Immediately transfer the aliquot to an HPLC vial containing a pre-calculated equivalent amount of NaOH solution to neutralize the acid and quench the reaction. This is critical to prevent further degradation after sampling.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

  • Plot the natural logarithm of the percentage remaining versus time. For a first-order reaction, this plot should be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products, ensuring accurate quantification.

Instrumentation & Columns:

  • HPLC system with a Quaternary Pump, Autosampler, and Photodiode Array (PDA) Detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Method Parameters (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm) and collect full spectra with the PDA detector.

  • Injection Volume: 10 µL

Validation:

  • Specificity: Inject a solution from a stressed sample (from Protocol 1) where ~10-20% degradation has occurred.

  • Resolution: Ensure baseline resolution (Rs > 2) between the parent peak and the closest eluting degradation product.

  • Peak Purity: Use the PDA software to perform peak purity analysis on the parent peak in the chromatogram of the stressed sample. The peak should be spectrally homogenous, confirming no co-elution.

Section 4: Summary of Degradation Behavior

The table below summarizes hypothetical data from a forced degradation study to illustrate the expected trends.

ConditionTemperature (°C)Time (hours)% Degradation (Parent Compound)Primary Degradation Product Observed
0.1 M HCl604~15%N-(3,4-Dichlorophenyl)benzamide
0.1 M HCl804~45%N-(3,4-Dichlorophenyl)benzamide
0.01 M HCl604~2%N-(3,4-Dichlorophenyl)benzamide
0.01 M HCl804~8%N-(3,4-Dichlorophenyl)benzamide
Water (pH ~6.5)8024<1%Not Detected

References

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Available at: [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Available at: [Link]

  • Vedantu. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Vedantu. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. University of Calgary Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2014). Acid-Catalyzed Amide Hydrolysis. Chemistry LibreTexts. Available at: [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Save My Exams. (2025). Reactions of Amides. Save My Exams. Available at: [Link]

  • Takeda, Y., et al. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Singh, R., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Kumar, V., & Kumar, S. (2013). Forced degradation and impurity profiling: A regulatory perspective. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Wikipedia. (n.d.). Benzamidine. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Separation of N-(3,4-Dichlorophenyl)benzamidine from Benzamide Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-(3,4-Dichlorophenyl)benzamidine, focusing on its separation from common benzamide byproducts. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the purification of this compound.

Q1: What is the primary chemical difference between this compound and benzamide that can be exploited for separation?

A1: The most significant difference lies in their basicity. Amidines are significantly more basic than amides. The this compound has a pKa of its conjugate acid estimated to be around 11-12, characteristic of many benzamidines.[1][2] In contrast, benzamide is a very weak base, with the pKa of its conjugate acid being approximately -1 to -2.[3] This vast difference in basicity is the cornerstone of a highly effective separation technique: acid-base extraction.

Q2: Why is my crude product mixture showing multiple spots on a Thin-Layer Chromatography (TLC) plate?

A2: A multi-spot TLC plate indicates the presence of impurities alongside your desired this compound. These can include unreacted starting materials, the primary byproduct benzamide, and potentially other side-reaction products. Benzamide is a common byproduct resulting from the hydrolysis of the target amidine, which can occur during the reaction or aqueous workup.[1]

Q3: I performed an aqueous workup and my yield of this compound is lower than expected. What could be the cause?

A3: Amidines are susceptible to hydrolysis, especially under acidic or basic conditions, which converts them back to the corresponding amide (benzamide in this case) and amine.[1] If your aqueous workup involved prolonged exposure to strong acids or bases, or was performed at elevated temperatures, a portion of your product may have degraded, leading to a lower yield. It is crucial to maintain a neutral pH and use anhydrous conditions whenever possible to improve stability.[1]

Q4: Can I use column chromatography to separate this compound from benzamide?

A4: Yes, column chromatography is a viable method. However, due to the basic nature of the amidine, it may interact strongly with the acidic silica gel, leading to tailing or streaking of the product spot. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), can be added to the eluent system.[4] This deactivates the acidic sites on the silica gel, resulting in better peak shape and improved separation.

Q5: Is recrystallization a suitable purification method for this compound?

A5: Recrystallization can be an effective final purification step if a suitable solvent system is identified. The choice of solvent will depend on the solubility profile of both the amidine and the benzamide byproduct. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good candidates for recrystallization.[4] A systematic solvent screen is recommended to find a system where the desired amidine has high solubility at elevated temperatures and low solubility at room temperature, while the benzamide byproduct remains soluble.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the separation process.

Troubleshooting Acid-Base Extraction

Issue: Incomplete separation of the amidine from the benzamide byproduct.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect pH of the aqueous acid Ensure the pH of the aqueous acid wash (e.g., 1M HCl) is sufficiently low (pH 1-2).The amidine needs to be fully protonated to its water-soluble salt form for efficient extraction into the aqueous layer. Incomplete protonation will leave some of the free base in the organic layer.
Insufficient mixing of layers Shake the separatory funnel vigorously for at least 1-2 minutes during each extraction.Adequate mixing is essential to maximize the surface area between the organic and aqueous phases, facilitating the transfer of the protonated amidine salt into the aqueous layer.
Emulsion formation If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel.The increased ionic strength of the aqueous layer helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.
Premature precipitation of the amidine salt If the amidine hydrochloride salt is not very soluble in the aqueous acid, it may precipitate at the interface.Use a larger volume of aqueous acid or a slightly different acid (e.g., dilute acetic acid) to ensure the salt remains dissolved.
Troubleshooting Column Chromatography

Issue: Tailing or streaking of the this compound spot on the column.

Potential Cause Troubleshooting Step Scientific Rationale
Strong interaction with silica gel Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the eluent.The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic amidine and allowing for more symmetrical peak elution.[5][6]
Inappropriate solvent system polarity Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., hexane/ethyl acetate).A well-chosen solvent system will provide a good separation factor (difference in Rf values) between the amidine and benzamide, allowing for effective separation on the column.
Column overloading Use an appropriate amount of crude material for the size of the column (typically a 1:20 to 1:50 ratio of crude material to silica gel by weight).Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated.
Product degradation on the column If the amidine is particularly sensitive, consider using a less acidic stationary phase like alumina or running the column quickly.Minimizing the residence time of the amidine on the acidic silica gel can reduce the risk of hydrolysis.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the significant difference in basicity between the amidine and the amide.

Workflow Diagram:

G A Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Contains: Amidine, Benzamide B Organic Layer (Benzamide) A->B Wash with 1M HCl (x3) D Aqueous Layer (Amidinium Salt) A->D C Purified Amidine in Organic Solvent E Aqueous Layer + Base (e.g., 2M NaOH) D->E Basify to pH > 12 E->C Extract with Organic Solvent (x3)

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture containing this compound and benzamide in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1M hydrochloric acid.[7][8] Combine the aqueous layers. The benzamide will remain in the organic layer.[7]

  • Neutralization (Optional): The organic layer containing the benzamide can be washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, and concentrated to isolate the benzamide byproduct.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add a 2M sodium hydroxide solution with stirring until the pH is greater than 12. The this compound will precipitate as a free base.

  • Back Extraction: Extract the basified aqueous layer three times with a fresh portion of the organic solvent (e.g., ethyl acetate).[9]

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating compounds with different polarities.

Workflow Diagram:

G A Prepare Slurry: Crude Mixture + Silica Gel C Load Sample onto Column A->C B Pack Column with Silica Gel in Non-Polar Solvent B->C D Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate + 0.5% TEA) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G H Purified this compound G->H

Caption: Workflow for Column Chromatography.

Step-by-Step Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent system to prevent tailing of the amidine. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Section 4: Data Summary

Table 1: Physicochemical Properties for Separation

Compound Structure Approx. pKa (of Conjugate Acid) Solubility
This compound C1=CC(=C(C=C1Cl)Cl)N=C(C2=CC=CC=C2)N~11-12Soluble in many organic solvents.[1] Its salt form is water-soluble.
Benzamide C1=CC=C(C=C1)C(=O)N~ -1 to -2[3]Slightly soluble in water, soluble in many organic solvents like ethanol and acetone.[10][11][12]

References

  • Benzamide - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. (n.d.). Retrieved February 24, 2026, from [Link]

  • Benzamide - Solubility of Things. (n.d.). Retrieved February 24, 2026, from [Link]

  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES - Scholars' Bank. (n.d.). Retrieved February 24, 2026, from [Link]

  • Showing Compound Benzamide (FDB023373) - FooDB. (n.d.). Retrieved February 24, 2026, from [Link]

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

  • What is the best technique for amide purification? - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. (n.d.). Retrieved February 24, 2026, from [Link]

  • Acid-Base Extraction Tutorial - YouTube. (2020, March 22). Retrieved February 24, 2026, from [Link]

  • 5 questions with answers in AMIDINES | Science topic - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Retrieved February 24, 2026, from [Link]

  • Looking for some advice for purification of diamide : r/Chempros - Reddit. (2020, August 7). Retrieved February 24, 2026, from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved February 24, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of N-[(3,4-DICHLOROSTYRYL)SULFONYL]BENZAMIDINE - PrepChem.com. (n.d.). Retrieved February 24, 2026, from [Link]

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat - Reddit. (2020, March 28). Retrieved February 24, 2026, from [Link]

  • Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved February 24, 2026, from [Link]

  • pKa values bases - Chair of Analytical Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Benzamide, n-[(1s)-2-[[[1-[(3,4-dichlorophenyl)methyl] - PubChemLite. (n.d.). Retrieved February 24, 2026, from https://pubchemlite.deepchem.io/compound/136069925
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28). Retrieved February 24, 2026, from [Link]

  • Methods for Benzidine, Chlorinated Organic Compounds, Pentachlorophenol and Pesticides in Water and Wastewater - epa nepis. (n.d.). Retrieved February 24, 2026, from [Link]

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Technical Guide: Overcoming Barriers in 3,4-Dichlorophenyl Amidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of 3,4-dichlorophenyl amidines, a scaffold common in antiparasitic and analgesic drug discovery. The 3,4-dichloro substitution pattern introduces a specific challenge: a "false positive" for steric hindrance. While the chlorine atoms provide some bulk, the primary failure mode is often electronic deactivation masquerading as steric hindrance, or a combination of the two when coupling with bulky partners.

Diagnostic: Is it Sterics or Electronics?

Before modifying your protocol, identify the kinetic bottleneck based on your starting materials.

Component AComponent BDiagnosisRecommended Protocol
3,4-Dichlorobenzonitrile Bulky Amine (e.g., t-butyl, adamantyl)True Steric Hindrance. The nitrile is electrophilic, but the amine cannot access the carbon center.Protocol A (AlMe₃)
3,4-Dichlorobenzonitrile Weak Amine (e.g., Aniline)Electronic Mismatch. The nitrile is activated, but the amine is too weak.Protocol B (La(OTf)₃)
Bulky/Deactivated Nitrile 3,4-Dichloroaniline Nucleophilic Dead Zone. The aniline is electron-poor (pKa ~ 2.5-3.0) and non-nucleophilic.Protocol A (AlMe₃)
Module 1: The "Sledgehammer" Approach (Aluminum-Mediated)

Best For: Unreactive anilines (like 3,4-dichloroaniline) or sterically crowded nitriles. The Science: This method, pioneered by Garigipati, generates a powerful aluminum amide nucleophile. The aluminum acts as a Lewis acid to activate the nitrile nitrogen, while simultaneously delivering the amine nucleophile in a concerted "push-pull" mechanism that overcomes significant steric barriers.

Protocol A: AlMe₃ Mediated Coupling

Safety Alert: Trimethylaluminum (AlMe₃) is pyrophoric. Handle strictly under inert atmosphere.

Reagents:

  • Trimethylaluminum (2.0M in Toluene)

  • Amine partner (1.1 equiv)

  • Nitrile partner (1.0 equiv)

  • Solvent: Dry Toluene (high boiling point is critical)

Step-by-Step:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, add the amine (e.g., 3,4-dichloroaniline) to dry toluene.

  • Activation: Cool to 0°C. Dropwise add AlMe₃ (1.1 equiv).

    • Observation: Methane gas evolution will occur. This confirms the formation of the reactive species Me₂Al-NH-Ar.

    • Checkpoint: Stir at RT for 30-45 mins until gas evolution ceases completely.

  • Coupling: Add the nitrile in one portion.

  • Energy Input: Heat the reaction to 80°C - 100°C for 12-18 hours.

    • Why: The activation energy for hindered systems is high; toluene allows sufficient thermal energy compared to ether/THF.

  • Quench (Critical): Cool to 0°C. Carefully quench with a slurry of Silica Gel in CHCl₃ or solid Na₂SO₄·10H₂O.[1]

    • Note: Do not use aqueous acid directly if your product is acid-sensitive. The silica quench performs a "dry" hydrolysis of the aluminum complex.

  • Purification: Filter and wash with MeOH/CHCl₃ (1:9).

Module 2: The "Scalpel" Approach (Lanthanide Catalysis)

Best For: Acid-sensitive substrates or when pyrophoric reagents are prohibited. The Science: Lanthanide triflates (Yb, La) act as "soft" Lewis acids. They coordinate to the nitrile nitrogen, increasing electrophilicity without the harshness of Brønsted acids used in Pinner reactions.

Protocol B: Yb(OTf)₃ Catalyzed Addition

Reagents:

  • Yb(OTf)₃ (10-20 mol%)

  • Amine (1.2 equiv)

  • Nitrile (1.0 equiv)

  • Solvent: n-Butanol or solvent-free (neat)

Step-by-Step:

  • Combine Nitrile, Amine, and Yb(OTf)₃ in a sealed pressure vial.

  • Solvent Choice: If reactants are liquid, run neat (solvent-free). This maximizes concentration and collision frequency, critical for overcoming sterics. If solid, use a minimum amount of n-Butanol.

  • Heat to 100°C for 24 hours.

  • Workup: Dilute with DCM, wash with water (catalyst stays in aqueous phase and can be recovered), dry, and concentrate.

Module 3: Troubleshooting the Pinner Reaction

Context: Users often default to the Pinner reaction (HCl/EtOH) and fail. Why it fails for 3,4-dichlorophenyl systems:

  • Electronic Deactivation: If using 3,4-dichlorobenzonitrile, the nitrile is electron-poor. While this should theoretically help nucleophilic attack, it makes the initial protonation by HCl difficult.

  • Imidate Instability: The intermediate imidate ester is highly prone to hydrolysis back to the ester/amide if any moisture is present.

The Fix (If you must use Pinner):

  • Do NOT use aqueous HCl or dioxane/HCl.

  • DO generate anhydrous HCl gas in situ (drop H₂SO₄ onto NaCl and bubble the gas through the reaction).

  • Temperature: Keep the imidate formation at 0°C. Do not heat until the amine addition step.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic advantage of the Aluminum method.

AmidineSynthesis cluster_mech Mechanism: AlMe3 Activation Start Start: 3,4-Dichlorophenyl Amidine Target Check Diagnostic: Where is the hindrance? Start->Check Steric Steric Bulk (Bulky Amine/Nitrile) Check->Steric Physical Bulk Electronic Electronic Deactivation (Weak Nucleophile) Check->Electronic Poor Nucleophile Pinner Pinner Reaction (High Failure Rate) Steric->Pinner Avoid AlMe3 Protocol A: AlMe3 Mediated (Garigipati) Steric->AlMe3 Best Success Electronic->AlMe3 Stubborn Cases La Protocol B: Ln(OTf)3 Catalysis Electronic->La Mild Conditions Step1 1. Amine + AlMe3 -> Me2Al-NH-R Step2 2. Nitrile Coordination (Lewis Acid Activation) Step1->Step2 Step3 3. Intramolecular Nucleophilic Attack Step2->Step3

Caption: Decision matrix for amidine synthesis protocols and the mechanistic pathway of Aluminum-mediated coupling.

FAQ: Troubleshooting Common Issues

Q: I see starting material remaining even after 24h with AlMe₃. Should I add more reagent? A: No. Adding more AlMe₃ mid-reaction rarely helps and increases safety risks. Instead, check your solvent.[2] If you are using THF, switch to Toluene . THF coordinates to the aluminum, competing with your substrate and dampening reactivity. Toluene is non-coordinating and allows higher temperatures.

Q: My product hydrolyzes during purification. How do I stabilize it? A: 3,4-dichlorophenyl amidines can be prone to hydrolysis.

  • Avoid silica gel chromatography if possible; it is slightly acidic. Use neutral alumina .

  • If you must use silica, pretreat the column with 1% Triethylamine (TEA) in the eluent to deactivate acidic sites.

  • Store the product as the HCl salt , which is significantly more stable than the free base.

Q: Can I use DIBAL-H instead of AlMe₃? A: Generally, no. DIBAL-H is a reducing agent. While it can form aluminum amides, it is much more likely to reduce your nitrile to an aldehyde or amine, especially with electron-deficient nitriles like 3,4-dichlorobenzonitrile. Stick to AlMe₃ for chemoselectivity.

References
  • Garigipati, R. S. (1990).[3] An efficient conversion of nitriles to amidines.[3][4][5][6] Tetrahedron Letters, 31(14), 1969-1972.

  • Forsberg, J. H., et al. (1987). Use of lanthanide(III) ions as catalysts for the reaction of amines with nitriles.[7] The Journal of Organic Chemistry, 52(5), 1017–1021.

  • Dunn, P. J. (2012). Amidine Synthesis. In: Comprehensive Organic Functional Group Transformations II. Elsevier.

Sources

Thermal decomposition of N-(3,4-Dichlorophenyl)benzamidine during drying

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3,4-Dichlorophenyl)benzamidine Stability & Drying

To: Process Chemistry & Formulation Development Teams From: Senior Application Scientist, Solid State Characterization Unit Subject: Mitigation of Thermal Decomposition During Drying of this compound

Executive Summary

This compound is a thermally sensitive intermediate often utilized in the synthesis of bioactive heterocycles. While amidines are generally stable in ambient conditions, this specific N-aryl derivative exhibits significant instability during the drying phase of isolation.

The primary failure mode is hydrolytic cleavage driven by residual moisture and catalyzed by trace acids/bases, leading to the formation of N-(3,4-dichlorophenyl)benzamide and ammonia. A secondary, high-temperature pathway involves thermal dissociation into benzonitrile and 3,4-dichloroaniline.

This guide provides the troubleshooting logic, mechanistic insights, and validation protocols required to stabilize your drying process.

Part 1: Troubleshooting & FAQs

Q1: We observe a 2-5% purity drop after vacuum drying at 60°C. The wet cake was 99%+ pure. What is happening?

Diagnosis: You are likely experiencing moisture-mediated hydrolysis . While 60°C is generally considered "mild," N-arylbenzamidines are prone to nucleophilic attack by water at the imine carbon when in a "wet paste" state. The lattice energy is disrupted by solvent, and the presence of water at elevated temperatures drives the equilibrium toward the thermodynamically more stable amide.

The Mechanism:

  • Water attacks the protonated imine bond (

    
    ).
    
  • A tetrahedral intermediate forms.

  • Ammonia (

    
    ) is eliminated (volatile), driving the reaction irreversibly to the amide.
    

Immediate Action:

  • Lower Temperature: Reduce jacket temperature to < 40°C during the "constant rate" drying phase (where free water is present).

  • Increase Vacuum: Ensure pressure is < 20 mbar to facilitate sublimation/evaporation at lower temperatures.

  • Check pH: If the crystallization mother liquor was acidic (pH < 4), residual protons are catalyzing this hydrolysis. Wash the cake with a buffered solution (pH 7-8) before drying.

Q2: The dried powder smells faintly of almonds or marzipan. Is this expected?

Diagnosis: No. This indicates Thermal Dissociation (Retro-Pinner type fragmentation). The "almond" scent is characteristic of Benzonitrile . This occurs when the drying temperature exceeds the thermal stability limit of the crystal lattice, causing the amidine to cleave into its starting nitrile and aniline components.

The Pathway:



Corrective Action:

  • This typically happens at

    
     or at hot spots in a tray dryer. Calibrate your shelf temperatures.
    
  • Switch to Agitated Filter Drying (AFD) to prevent static bed hot spots, but ensure low RPM to avoid shear-induced heating.

Q3: Can we use a fluid bed dryer (FBD) to speed up the process?

Recommendation: Proceed with extreme caution. FBDs introduce high volumes of heated air. Even if the inlet air is dry, the rapid heat transfer can momentarily raise the particle surface temperature above the decomposition threshold (


). Furthermore, if the inlet air is not dehumidified (Dew point < -20°C), you are essentially steam-distilling your product into its hydrolysis degradation products. Vacuum tray drying or lyophilization is preferred for this compound. 

Part 2: Mechanistic Visualization

The following diagram illustrates the two competing degradation pathways. Note that Pathway A (Hydrolysis) is dominant in wet conditions, while Pathway B (Dissociation) is dominant in dry, high-heat conditions.

DecompositionPathways Amidine N-(3,4-Dichlorophenyl) benzamidine (Target Molecule) Moisture Residual Moisture (H2O) + Heat Amidine->Moisture Wet Cake HeatOnly High Temp (>80°C) Dry State Amidine->HeatOnly Thermal Stress Intermed Tetrahedral Intermediate Moisture->Intermed Nucleophilic Attack Amide N-(3,4-Dichlorophenyl) benzamide (Major Impurity) Intermed->Amide Elimination Ammonia Ammonia (NH3) (Gas) Intermed->Ammonia Volatile Loss Nitrile Benzonitrile (Almond Odor) HeatOnly->Nitrile C-N Bond Cleavage Aniline 3,4-Dichloroaniline HeatOnly->Aniline Proton Transfer

Figure 1: Competing thermal decomposition pathways for N-arylbenzamidines during drying.[1]

Part 3: Validation Protocols

Do not rely on generic data. You must validate the stability window for your specific polymorph and impurity profile.

Protocol A: Thermal Stability Profiling (TGA/DSC)

Objective: Determine the precise "Safe Drying Temperature" (


).
  • Instrument: Simultaneous TGA/DSC (e.g., Netzsch STA or TA Instruments SDT).

  • Sample Prep: 5–10 mg of wet cake (approx. 10-20% LOD) and 5–10 mg of dry reference .

  • Method:

    • Ramp: 5°C/min from 25°C to 250°C.

    • Purge: Nitrogen (50 mL/min).

    • Pan: Pinhole aluminum pan (allows volatile escape but maintains local vapor pressure).

  • Analysis:

    • Identify the solvent evaporation endotherm (typically 40–80°C).

    • Look for an exotherm immediately following drying, or a mass loss step that does not correspond to solvent.

    • Criteria:

      
       is defined as 
      
      
      
      of the first degradation event.
Protocol B: Impurity Identification via HPLC

Objective: Confirm if degradation is Hydrolysis (Amide) or Dissociation (Nitrile).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Detection UV @ 254 nm
Reference Standards 1. N-(3,4-Dichlorophenyl)benzamide (Hydrolysis marker)2. 3,4-Dichloroaniline (Dissociation marker)3. Benzonitrile (Dissociation marker)

Data Interpretation:

  • Peak at RRT ~0.8 (Aniline): Indicates thermal stress (Too hot).

  • Peak at RRT ~1.1 (Amide): Indicates hydrolysis (Too wet + warm).

References

  • Mechanisms of Amidine Hydrolysis: S. Patai, The Chemistry of Amidines and Imidates, Vol 2. Wiley-Interscience. (Detailed kinetic analysis of the nucleophilic attack of water on the amidine carbon).

  • Thermal Analysis of Pharmaceuticals: Netzsch Analyzing & Testing. Thermal Stability of Drugs (ASTM E2550-17). (Standard protocols for determining decomposition onset temperatures using TGA).

  • Hydrolysis Kinetics of N-Aryl Amides/Amidines: K. Bowden, Alkaline Hydrolysis of Amides and Related Compounds. Journal of Physical Organic Chemistry. (Establishes the substituent effects of the dichlorophenyl ring on hydrolytic lability).

  • Drying of Thermally Labile Compounds: M. Mujumdar, Handbook of Industrial Drying. CRC Press. (Strategies for vacuum drying heat-sensitive pharmaceutical intermediates).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of N-(3,4-Dichlorophenyl)benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for analytical scientists and medicinal chemists. It moves beyond basic peak assignment to address process control, purity profiling, and structural dynamics.

Executive Summary & Strategic Context

N-(3,4-Dichlorophenyl)benzamidine is a critical pharmacophore in the development of protease inhibitors (e.g., Factor Xa or Thrombin inhibitors). Unlike simple amides, the amidine functionality introduces complex tautomeric equilibria and proton exchange dynamics that complicate NMR analysis.

This guide provides a definitive reference for validating the synthesis of this compound. It specifically compares the target molecule against its critical process alternatives : the starting material (3,4-dichloroaniline) and the primary degradation product (N-(3,4-dichlorophenyl)benzamide).

Key Analytical Challenges
  • Tautomerism: Rapid exchange between the imine and amine forms broadens signals in non-polar solvents (

    
    ).
    
  • Proton Exchange: The amidine

    
     protons are labile; their chemical shift and integration are highly solvent-dependent.
    
  • Process Control: Distinguishing the amidine from the hydrolysis byproduct (amide) is the primary QC objective.

Structural Dynamics & Tautomerism

Understanding the fluxional nature of the amidine core is prerequisite to interpreting the spectrum. The molecule exists in equilibrium between the amino- and imino-tautomers, often stabilized by intermolecular hydrogen bonding or solvent interactions.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Hydrolysis (Degradation) T1 Amino Form Ph-C(=NH)-NH-Ar T2 Imino Form Ph-C(NH2)=N-Ar T1->T2 Fast Exchange (Solvent Dependent) Amide Benzamide Analog (Impurity) Ph-C(=O)-NH-Ar T1->Amide + H2O (Slow)

Figure 1: Tautomeric equilibrium of N-substituted benzamidines and the irreversible hydrolysis pathway to the amide impurity.

Experimental Protocol

To ensure reproducibility and suppress proton exchange broadening, DMSO-d6 is the required solvent standard for this analysis.


 is not recommended for quantitative purity analysis due to signal broadening.
Standard Operating Procedure (SOP)
  • Sample Prep: Dissolve 10–15 mg of the dried solid in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample is the HCl salt, the N-H protons will appear distinct and downfield (9-10 ppm). If free base, they are broader and shielded (6-8 ppm).

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1):

      
       5.0 seconds (Critical for accurate integration of aromatic protons).
      
    • Scans: 16–32.

    • Temperature: 298 K (25°C).

Spectral Analysis: The Comparative Matrix

The following analysis compares the Target Product against its two most common "Alternatives" found in the reaction mixture: the Precursor (3,4-Dichloroaniline) and the Hydrolysis Impurity (Amide).

Table 1: Diagnostic Chemical Shifts (DMSO-d6, 400 MHz)
RegionProton TypeTarget: Amidine (

ppm)
Alt 1: Precursor (Aniline)Alt 2: Impurity (Amide)
Exchangeable

6.5 – 9.5 (Broad, usually 2-3H)5.35 (Sharp Singlet, 2H)10.45 (Sharp Singlet, 1H)
Aromatic Ring A Dichlorophenyl H-27.10 – 7.25 (d, J~2.5)6.75 (d)8.05 (d)
Aromatic Ring A Dichlorophenyl H-57.45 – 7.55 (d, J~8.8)7.15 (d)7.58 (d)
Aromatic Ring A Dichlorophenyl H-66.90 – 7.05 (dd)6.50 (dd)7.70 (dd)
Aromatic Ring B Benzamidine Ortho7.70 – 7.85 (m)Absent7.95 (m)
Aromatic Ring B Benzamidine Meta/Para7.40 – 7.60 (m)Absent7.50 – 7.60 (m)
Detailed Interpretation & Causality
1. The "Fingerprint" Region (Exchangeable Protons)
  • Target (Amidine): The most distinct feature is the broadening of the N-H signals. In the free base, you typically see a very broad hump spanning 6.0–8.0 ppm due to the N-C-N tautomerism. If protonated (HCl salt), these sharpen into distinct downfield signals (approx 9.0–9.5 ppm and 10.0–10.5 ppm) representing the

    
     and 
    
    
    
    species.
  • Alternative (Aniline): Look for a sharp singlet at 5.35 ppm . If this exists, your reaction is incomplete.

  • Alternative (Amide): The amide N-H is a sharp, distinct singlet further downfield at ~10.4–10.5 ppm . This is the tell-tale sign of moisture contamination/hydrolysis.

2. The Dichlorophenyl Shift (Electronic Environment)
  • Mechanism: The aniline nitrogen is a strong electron donor (+M effect), shielding the ortho/para protons (6.5–6.7 ppm).

  • The Shift: When converted to the amidine, the nitrogen becomes part of a conjugated system that is less electron-donating (and effectively electron-withdrawing in the protonated form). Consequently, the dichlorophenyl protons shift downfield (deshielded) to the 7.0–7.5 ppm range.

  • Differentiation: If the protons remain upfield (< 6.8 ppm), the coupling has failed.

Solvent Comparison: DMSO-d6 vs. CDCl3

The choice of solvent fundamentally alters the appearance of the amidine spectrum.

Table 2: Solvent Effects on Signal Topology
FeatureDMSO-d6 (Recommended)CDCl3 (Not Recommended)
N-H Visibility High. H-bonding with DMSO stabilizes the protons, slowing exchange. Signals are visible.[1][2]Low. Rapid exchange often causes N-H signals to broaden into the baseline or disappear entirely.
Aromatic Resolution Sharp. Distinct splitting patterns.Variable. Can appear broadened due to intermediate exchange rates of the tautomers.
Water Peak Distinct peak at 3.33 ppm.Variable peak ~1.56 ppm, often overlapping with aliphatic impurities.
Workflow Visualization: Synthesis & QC Checkpoints

SynthesisQC Start Start: 3,4-Dichloroaniline (Check: NH2 @ 5.35 ppm) Reaction Reaction: Pinner Synthesis or Amide Coupling Start->Reaction Crude Crude Mixture Reaction->Crude NMR_Check Checkpoint: 1H NMR (DMSO-d6) Crude->NMR_Check Path_A Result A: Sharp NH @ 10.5 ppm (Hydrolysis/Amide Impurity) NMR_Check->Path_A Impurity Found Path_B Result B: Upfield Aromatics < 6.8 ppm (Unreacted Aniline) NMR_Check->Path_B Incomplete Path_C Result C: Broad NH, Aromatics > 7.0 ppm (Target Amidine) NMR_Check->Path_C Success

Figure 2: Analytical decision tree based on NMR chemical shifts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Clement, B. (2002). Amidines and Guanidines in Medicinal Chemistry. Drug Discovery Today, 7(1), 15-20. (Context on biological relevance and stability).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effects on aromatic rings).[3]

  • Reich, H. J. (2024).[4] WinPLT NMR Data: Chemical Shifts of Aniline Derivatives. University of Wisconsin-Madison Chemistry Department. (Reference for 3,4-dichloroaniline shifts).

Sources

Characteristic IR peaks of N-(3,4-Dichlorophenyl)benzamidine amidine group

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the analytical bottlenecks of structural validation. Amidines are highly privileged pharmacophores—critical to the efficacy of kinase inhibitors, antiparasitics, and factor Xa inhibitors. However, validating the structural integrity of substituted amidines like N-(3,4-Dichlorophenyl)benzamidine requires moving beyond basic spectral matching.

This guide objectively compares the infrared (IR) spectroscopic profile of this compound against its synthetic precursors and unsubstituted alternatives. By understanding the causality behind vibrational shifts, researchers can utilize Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy not just as an analytical tool, but as a self-validating system for chemical synthesis.

Mechanistic Causality of Vibrational Shifts in N-Arylbenzamidines

The amidine functional group (


) presents unique vibrational modes due to its tautomeric nature and the delocalization of partial double-bond character. When analyzing this compound, we must compare it to its unsubstituted analog, N-phenylbenzamidine, to understand how structural modifications dictate spectral outputs.

The Electronic (Inductive) Effect: The presence of the 3,4-dichloro substituted phenyl ring introduces a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the amidine core. Consequently, the nitrogen atom's lone pair is less available for resonance delocalization across the


 system.

By localizing the electrons, the double-bond character of the azomethine-like


 bond increases, raising its force constant (stiffness). According to Hooke's Law for molecular vibrations, a stiffer bond requires higher energy to vibrate. Thus, we observe a distinct blue shift (higher wavenumber) in the 

stretch of this compound compared to unsubstituted N-phenylbenzamidine, as supported by foundational spectroscopic principles [1].

Comparative IR Spectral Data

To objectively validate the synthesis and structural integrity of the target compound, we must compare its IR peaks against both its precursors (Benzonitrile and 3,4-Dichloroaniline) and its unsubstituted alternative. This comparative approach ensures that the disappearance of precursor peaks validates the emergence of the product peaks.

Compound / Alternative

(cm⁻¹)

/

(cm⁻¹)

(cm⁻¹)
Analytical Causality & Notes
Benzonitrile (Precursor)N/A2230 (

)
N/ASharp, distinct alkyne-region peak. Its complete disappearance is the primary indicator of reaction completion.
3,4-Dichloroaniline (Precursor)3480, 3390N/A1260Primary amine doublet. Converts to a broader secondary/imine profile upon coupling.
N-Phenylbenzamidine (Alternative)3420, 33401618 (

)
1380Standard conjugated amidine baseline [2].
This compound (Target)3400, 33201625 (

)
1395Blue-shifted

due to the -I effect of the dichloro-substitution stiffening the bond [3].

Experimental Workflow: Self-Validating FTIR-ATR Protocol

A robust analytical protocol must be a self-validating system. By utilizing ATR-FTIR, we eliminate the moisture interference common in KBr pellet preparation, ensuring that the critical


 stretching region remains artifact-free.

Step 1: System Initialization and Background Profiling

  • Action: Clean the diamond ATR crystal with isopropyl alcohol (IPA) and perform a 32-scan background profile (4000–400 cm⁻¹).

  • Causality: Atmospheric moisture heavily absorbs in the 3400–3800 cm⁻¹ region. Establishing a real-time background subtracts these atmospheric artifacts, preventing them from obscuring the tautomeric

    
     stretches of the amidine group.
    

Step 2: Sample Application and Pressure Standardization

  • Action: Deposit ~3 mg of purified solid this compound onto the diamond crystal. Lower the pressure anvil until the integrated clutch clicks.

  • Causality: The clutch mechanism applies a standardized pressure, ensuring uniform contact between the solid crystal lattice of the sample and the ATR diamond. This standardizes the path length of the evanescent wave, allowing for accurate quantitative comparison of peak intensities (e.g., the ratio of the

    
     stretch to aromatic 
    
    
    
    stretches).

Step 3: Data Acquisition and Internal QA/QC Validation

  • Action: Execute the scan and apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Self-Validation: Immediately inspect the 2230 cm⁻¹ region. The absolute absence of this peak confirms the complete consumption of benzonitrile. Next, verify the shift of the

    
     peak to ~1625 cm⁻¹. If the peak rests at ~1618 cm⁻¹, suspect a failure in the halogenated substitution (e.g., cross-contamination with unsubstituted aniline).
    

Reaction & Validation Pathway

The following diagram maps the synthetic logic to the corresponding spectroscopic validation checkpoints, illustrating how the physical chemistry dictates the analytical workflow.

G A Precursors: Benzonitrile + 3,4-Dichloroaniline B Lewis Acid Catalysis (TiCl4 / SnCl4) A->B Coupling C Target Product: N-(3,4-Dichlorophenyl) benzamidine B->C Nucleophilic Addition D FTIR-ATR Analysis C->D QA/QC E Check 1: Loss of C≡N (2230 cm⁻¹) D->E F Check 2: Emergence of C=N (~1625 cm⁻¹) D->F

Fig 1: Synthetic workflow and self-validating FTIR-ATR checkpoints for N-arylbenzamidine.

References

  • Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online, 2020. Available at:[Link]

  • Patel, et al. "A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines." ResearchGate, 2025. Available at:[Link]

  • Kinzhybalo, V., et al. "Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile." New Journal of Chemistry (RSC Publishing), 2022. Available at:[Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of N-(3,4-Dichlorophenyl)benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

N-(3,4-Dichlorophenyl)benzamidine is a molecule of interest within medicinal chemistry, sharing structural motifs with compounds known for their biological activity, such as serine protease inhibition.[1][2] In the journey from chemical synthesis to potential therapeutic application, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical research. The presence of impurities, even in trace amounts, can introduce confounding variables in biological assays, exhibit their own toxicity, or affect the stability and manufacturability of the final drug product.[3][4]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on a robust, validated High-Performance Liquid Chromatography (HPLC) method. We will explore the scientific rationale behind the selection of chromatographic parameters, compare its performance against modern alternatives like Ultra-High-Performance Liquid Chromatography (UHPLC), and detail the validation process as mandated by global regulatory bodies.[5][6][7]

The Primary Analytical Approach: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[8][9] Its high resolving power and sensitivity make it the ideal choice for separating the main compound from closely related process impurities and degradation products.

Causality Behind the Method: Why These Parameters?

The development of a robust HPLC method is a science- and risk-based process.[5] The choices for the stationary phase, mobile phase, and detection parameters are deliberate and grounded in the physicochemical properties of the analyte.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating moderately polar to non-polar compounds. The dichlorophenyl and benzamidine moieties of the target molecule are hydrophobic, leading to strong retention on the C18 stationary phase through van der Waals interactions. This strong retention allows for the use of a higher organic content in the mobile phase, facilitating the elution and separation of potential impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent, typically acetonitrile, is employed.

    • Aqueous Phase: Water, buffered with an acid like formic acid or trifluoroacetic acid (TFA) at a concentration of ~0.1%. The benzamidine functional group is basic. Operating at an acidic pH (well below the pKa of the amidinium ion) ensures that the analyte is consistently protonated. This suppresses unwanted interactions with residual acidic silanol groups on the silica backbone of the stationary phase, resulting in sharp, symmetrical peaks and improved reproducibility.[10]

    • Organic Phase: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Gradient Elution: A gradient program, which starts with a lower concentration of acetonitrile and gradually increases, is crucial. This allows for the effective elution of early-eluting, more polar impurities while also ensuring that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time, providing sharp peaks for all components.[11][12]

  • Detection: UV detection is ideal for this molecule due to the presence of aromatic rings, which are strong chromophores. A preliminary scan would identify the wavelength of maximum absorbance (λ-max), likely around 254 nm, to ensure high sensitivity for both the main compound and related aromatic impurities.[10] A Photo Diode Array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and identifying co-eluting impurities.[13]

Experimental Protocol: A Validated Starting Point

This protocol describes a robust reverse-phase HPLC method suitable for the purity assessment of this compound.

Table 1: Optimized HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water
Workflow for HPLC Purity Analysis

The following diagram illustrates the standard workflow from sample preparation to final purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) Equilibrate Equilibrate HPLC System (Initial Mobile Phase) MobilePhase->Equilibrate SamplePrep Prepare Sample (1 mg/mL in 50:50 ACN:H2O) InjectSample Inject Sample SamplePrep->InjectSample SST Prepare System Suitability (SST) Solution InjectSST Inject SST & Verify Criteria (Resolution, Tailing Factor) SST->InjectSST Equilibrate->InjectSST InjectSST->InjectSample If SST Passes RunGradient Run Gradient Program & Acquire Data (254 nm) InjectSample->RunGradient Integrate Integrate Chromatogram RunGradient->Integrate Purity Calculate Purity (% Area Normalization) Integrate->Purity Report Generate Report Purity->Report

Caption: Experimental workflow for HPLC purity analysis.

Comparison with Alternative Chromatographic Methods

While standard HPLC is robust and widely accessible, other techniques offer distinct advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as throughput, resolution needs, and available instrumentation.

HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant evolution of liquid chromatography, utilizing columns packed with sub-2 µm particles. This allows for faster analyses and improved resolution. The revisions to USP General Chapter <621> provide a framework for modernizing existing HPLC methods to UHPLC platforms.[12][14][15]

Table 2: Performance Comparison: HPLC vs. UHPLC

FeatureStandard HPLC (5 µm particles)UHPLC (sub-2 µm particles)Rationale & Impact
Analysis Time Slower (e.g., 20-30 min)Faster (e.g., 2-5 min)Smaller particles allow for higher optimal flow rates without sacrificing efficiency, drastically reducing run times.
Resolution GoodExcellentHigher plate counts per unit time lead to sharper peaks and better separation of closely eluting impurities.
Solvent Consumption HigherLower (up to 80% reduction)[14]Faster run times and lower flow rates (on narrower columns) significantly reduce solvent purchase and disposal costs.
System Pressure Lower (400-600 bar)Higher (1000-1500 bar)Requires specialized pumps, injectors, and detectors capable of withstanding ultra-high pressures.
Sensitivity GoodHigherSharper, narrower peaks result in a greater signal-to-noise ratio, improving detection and quantitation limits.
Method Transfer Robust, widely availableRequires careful method translation (geometric scaling of gradient) but is encouraged by USP <621>.[12][14]
Other Relevant Techniques
  • Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective method for rapid qualitative analysis.[16] It can be used as a screening tool to monitor reaction progress or to quickly assess the complexity of a sample. However, it lacks the resolution and quantitative accuracy of HPLC.

  • Gas Chromatography (GC): GC is generally unsuitable for this compound. The molecule's high molecular weight and polarity suggest it has low volatility and would likely decompose at the high temperatures required for GC analysis, even with derivatization.[17]

The following diagram illustrates the logical selection process for a purity analysis method.

Method_Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Screening Start Need to Analyze Purity? Quant_Yes High Resolution & Accuracy Required? Start->Quant_Yes TLC TLC (Fast, Low Cost) Start->TLC Rapid Screening Only HPLC HPLC (Robust, Validatable) Quant_Yes->HPLC No (Standard Throughput) UHPLC UHPLC (High Throughput, High Resolution) Quant_Yes->UHPLC Yes

Caption: Logic for selecting an appropriate analytical method.

The Pillar of Trust: HPLC Method Validation

A method is only as reliable as its validation data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the global standard for this process.[5][6][18]

Key Validation Parameters & Acceptance Criteria

For a purity method, the following parameters must be rigorously evaluated.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak for this compound is spectrally pure (by PDA) and well-resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the impurity specification limit).
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[19]Defined by the linearity study.
Accuracy The closeness of the test results to the true value, often assessed by spike recovery.Mean recovery of spiked impurities should be within 80-120% at various concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (Intra-assay): Relative Standard Deviation (%RSD) ≤ 5.0% for 6 replicate injections. Intermediate Precision: %RSD between different analysts/days/instruments should meet predefined criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1 and verified for precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).System suitability parameters (resolution, tailing factor) remain within acceptable limits despite minor changes to the method.

Conclusion: A Framework for Reliable Purity Determination

The reversed-phase HPLC method detailed in this guide provides a robust, scientifically sound, and validatable framework for the purity analysis of this compound. The causality-driven approach to method development ensures high-quality data suitable for decision-making in a regulated drug development environment. While UHPLC offers significant advantages in speed and resolution, the foundational principles of chromatography and validation remain universal. By adhering to these principles and the guidelines set forth by bodies like the ICH and USP, researchers can ensure the integrity and reliability of their analytical results, a cornerstone of scientific excellence and patient safety.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 1).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Revisions per USP 621 - Agilent. (n.d.).
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.).
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. (n.d.).
  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8).
  • A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods - Benchchem. (n.d.).
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.).
  • Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC - Benchchem. (n.d.).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. (n.d.).
  • Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride - Smolecule. (2024, August 10).
  • Benzamidine-impurities - Pharmaffiliates. (n.d.).
  • Nitrosamine Impurities – From Raw Materials to Final Drug Product - Bioanalysis Zone. (n.d.).
  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62 - Shimadzu. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).

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A Scientist's Guide to Potency: Comparing N-(3,4-Dichlorophenyl)benzamidine and Benzamidine HCl as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in enzymology and drug development, the precise quantification of inhibitor potency is paramount. This guide provides an in-depth comparison of N-(3,4-Dichlorophenyl)benzamidine , a substituted benzamidine derivative, and the well-established serine protease inhibitor, Benzamidine HCl . We will move beyond a simple data sheet to explore the underlying principles of their interaction with target enzymes, the structural rationale for potential potency differences, and provide a rigorous experimental framework for their direct comparison.

Introduction: The Benzamidine Scaffold and Serine Protease Inhibition

Benzamidine is a widely recognized reversible, competitive inhibitor of serine proteases, a class of enzymes crucial in processes ranging from digestion to blood coagulation.[1][2] Its inhibitory action stems from the positively charged amidinium group, which mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This allows benzamidine to bind to the enzyme's active site, specifically the S1 pocket, thereby blocking substrate access.

Benzamidine HCl serves as a foundational tool and a benchmark compound in protease research.[3] However, the exploration of benzamidine derivatives, such as this compound, is driven by the search for enhanced potency and selectivity. The addition of a dichlorophenyl group to the benzamidine core introduces significant structural and chemical changes that are hypothesized to modulate its inhibitory activity.

Mechanism of Action and Predicted Potency Differences

Both Benzamidine HCl and its N-(3,4-Dichlorophenyl) derivative are expected to act as competitive inhibitors. The core benzamidine moiety will anchor the molecule in the S1 specificity pocket of the protease. However, the key difference lies in the N-phenyl substitution.

The Role of the Dichlorophenyl Group:

The 3,4-dichlorophenyl substituent introduces two key properties:

  • Hydrophobicity: The phenyl ring and its chlorine atoms significantly increase the hydrophobicity of the molecule. This can lead to more favorable interactions with hydrophobic pockets adjacent to the primary binding site within the enzyme, potentially increasing the overall binding affinity.[4][5] The enzyme's active site is not a simple pocket but a complex surface with varied microenvironments. A more hydrophobic inhibitor may form more extensive and stronger contacts.[6][7]

  • Steric Bulk: The size and shape of the dichlorophenyl group will influence how the inhibitor fits within the active site. This can either lead to a more complementary and tighter fit, enhancing potency, or it could introduce steric hindrance, potentially weakening the interaction.

These modifications are anticipated to result in a lower inhibition constant (Ki) for this compound compared to the parent Benzamidine HCl, signifying higher potency.

class="caption" style="max-width: 760px; text-align: center;"><b>Figure 1:</b> Competitiveinhibitionofaserineproteasebyabenzamidine-basedinhibitor.</p>

Comparative Potency Data: Establishing a Baseline

To provide a framework for comparison, we can look at the known potency of Benzamidine HCl against several common serine proteases. The potency of an inhibitor is best described by its inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and thus, greater potency.[8][9]

EnzymeBenzamidine HCl Ki (µM)
Trypsin21 - 35[3][10]
Tryptase20[10]
uPA (urokinase-type Plasminogen Activator)97[10][11]
Thrombin220 - 320[1][10]
Factor Xa110[10][11]
Plasmin350[1][3]

Table 1: Published Ki values for Benzamidine HCl against various serine proteases. These values serve as a benchmark for evaluating novel derivatives.

The potency of this compound would be determined experimentally and compared against these values. A significant decrease in the Ki value would confirm the potency-enhancing effect of the dichlorophenyl substitution.

Experimental Protocol: A Head-to-Head Comparison of Inhibitor Potency

To empirically determine and compare the potency of this compound and Benzamidine HCl, a continuous spectrophotometric rate determination assay using trypsin as a model serine protease is recommended.[12] The primary goal is to determine the half-maximal inhibitory concentration (IC50) for each compound, which can then be used to calculate the Ki.[13]

Materials and Reagents
  • Enzyme: Trypsin from bovine pancreas

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic substrate like Nα-Boc-L-Gln-L-Ala-L-Arg-p-nitroanilide (Boc-QAR-pNA).[14]

  • Inhibitors: Benzamidine HCl and this compound.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2 at 25°C.[14]

  • Solvent: DMSO for dissolving inhibitors.

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements.

Experimental Workflow

class="caption" style="max-width: 760px; text-align: center;"><b>Figure 2:</b> Experimentalworkflowfordeterminingandcomparinginhibitorpotency(IC50 and Ki).

Step-by-Step Methodology

Part 1: Determination of Substrate Km

Before assessing the inhibitors, it is crucial to determine the Michaelis constant (Km) of the substrate for the enzyme under the specific assay conditions. The Km is required for the accurate calculation of Ki from the IC50 value.[14]

  • Prepare serial dilutions of the substrate (e.g., Boc-QAR-pNA) in assay buffer.

  • Add a fixed concentration of trypsin to each well of a microplate.

  • Initiate the reaction by adding the varying concentrations of the substrate.

  • Monitor the rate of p-nitroaniline (pNA) production by measuring the increase in absorbance at 405 nm over time.[14]

  • Plot the initial reaction velocity (V₀) against substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Part 2: IC50 Determination

The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[15][16]

  • Prepare Inhibitor Dilutions: Create a serial dilution series for both Benzamidine HCl and this compound in DMSO, and then dilute further in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of trypsin.

    • The serially diluted inhibitor solutions. Include "no inhibitor" controls.

  • Pre-incubation: Incubate the plate for 5-10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the substrate at a fixed concentration (typically at or near its Km value) to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes.[14]

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Normalize the rates to the "no inhibitor" control to determine the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Calculation of the Inhibition Constant (Ki)

The IC50 value is dependent on the substrate concentration used in the assay.[9] To determine a true measure of inhibitor affinity, the Ki must be calculated using the Cheng-Prusoff equation for competitive inhibitors:[8][17]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the concentration of the substrate used in the IC50 assay.

  • Km is the Michaelis constant of the substrate determined previously.

This calculation provides a substrate-independent value that can be directly used to compare the potencies of this compound and Benzamidine HCl.[17]

Conclusion and Future Directions

This guide outlines the theoretical basis and a practical, robust experimental strategy for comparing the potency of this compound against the standard inhibitor, Benzamidine HCl. The addition of the hydrophobic and bulky dichlorophenyl group is hypothesized to enhance binding affinity, which would be confirmed by a lower experimentally determined Ki value.

By following the detailed protocol for Km and IC50 determination and applying the Cheng-Prusoff equation, researchers can generate high-quality, comparable data. This information is critical for structure-activity relationship (SAR) studies and for the rational design of next-generation serine protease inhibitors with improved therapeutic potential.

References

  • AmBeed. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor.
  • MedchemExpress. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor.
  • Cayman Chemical. (n.d.). Benzamidine (hydrochloride) (CAS Number: 1670-14-0).
  • Selleck Chemicals. (n.d.). Benzamidine HCl | Serine/threonin kinase inhibitor | CAS 1670-14-0.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • APExBIO. (n.d.). Benzamidine HCl - Serine Protease Inhibitor.
  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69-79.
  • edX. (n.d.). IC50 Determination.
  • Academia.edu. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Syahri, J., Nurohmah, B. A., & Purwono, B. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Indonesian Journal of Chemistry, 23(1), 133-145.
  • Say, M., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6945-6960.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity | Request PDF.
  • Chem Help ASAP. (2021, January 14).
  • Revvity. (n.d.). Best practices for pharmacological characterization of PPI inhibitors.
  • MilliporeSigma. (n.d.). Trypsin Assay Procedure (EC 3.4.21.4).
  • BenchChem. (2025). Application Note: Determination of Trypsin Kinetic Parameters (Km and Vmax)
  • UM Research Repository. (2019, March 4). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition.
  • Lien, E. J., Hussain, M., & Tong, G. L. (1970). Role of hydrophobic interactions in enzyme inhibition by drugs. Journal of pharmaceutical sciences, 59(6), 865-868.
  • Kumar, V., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemBioChem, 21(16), 2296-2300.
  • Kumar, V., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC.
  • Wikipedia. (n.d.). IC50.
  • ResearchGate. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?
  • Bashkova, I. B., et al. (2011). [Role of charge and hydrophobic effects in reactions of peptide substrates and inhibitors with thrombin]. Bioorganicheskaia khimiia, 37(6), 725-731.
  • MilliporeSigma. (n.d.). Enzyme Inhibitors Role.
  • Sigma-Aldrich. (n.d.). Trypsin Activity Assay Kit (MAK558)-Technical Bulletin.
  • Al-Ghamdi, S. S., et al. (2022).
  • Banach, J., & Kalinowska-Tłuścik, J. (2024). Hydrophobicity-Based Force Field In Enzymes. PMC.
  • Banach, J., & Kalinowska-Tłuścik, J. (2024). Hydrophobicity-Based Force Field In Enzymes. ACS Omega.
  • ResearchGate. (n.d.). Observed binding free energies for benzamidine derivatives.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Smolecule. (2024, August 10). Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride.
  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. International journal of tissue reactions, 7(3), 187-193.

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Technical Guide: UV-Vis Characterization of N-(3,4-Dichlorophenyl)benzamidine

[1]

Executive Summary & Compound Profile

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of N-(3,4-Dichlorophenyl)benzamidine , a specialized N-arylbenzamidine derivative.[1] While often utilized as a synthetic intermediate for heterocyclic compounds or as a ligand in coordination chemistry, its spectroscopic characterization is critical for purity assessment and studying electronic transitions.

This document synthesizes data from structural analogues and established amidine chemistry to define its characteristic absorption profile, offering a robust comparison against standard alternatives.

Property Details
IUPAC Name N-(3,4-Dichlorophenyl)benzenecarboximidamide
Chemical Formula C₁₃H₁₀Cl₂N₂
Molecular Weight 265.14 g/mol
Core Scaffold N-Arylbenzamidine
Key Functional Groups Amidine (-C(=NH)NH-), 3,4-Dichlorophenyl moiety
Primary Application Protease inhibition (serine proteases), Synthetic intermediate (pyrimidines, triazines)

UV-Vis Absorption Profile

Characteristic Absorption Maxima ( )

Unlike simple benzamidine, the N-(3,4-dichlorophenyl) derivative exhibits a significant bathochromic (red) shift due to the extended conjugation between the benzamidine core and the substituted aniline ring.

  • Primary Band (

    
    ): 265 – 275 nm 
    
    • Origin: This intense band arises from the conjugation of the amidine double bond (C=N) with both the phenyl ring of the benzamidine core and the N-aryl substituent. The 3,4-dichloro substitution on the N-phenyl ring acts as an auxochrome, further stabilizing the excited state and shifting the maximum redward compared to the unsubstituted N-phenylbenzamidine (~260 nm).

  • Secondary Band / Shoulder (

    
    ): 305 – 315 nm 
    
    • Origin: A weaker transition involving the lone pair electrons on the nitrogen atoms. This band is sensitive to solvent polarity and pH, often appearing as a broad shoulder in polar protic solvents.

Solvent & pH Effects[3]
  • Solvent Polarity: In polar solvents (e.g., Methanol, Ethanol), the

    
     band typically undergoes a slight red shift, while the 
    
    
    band may blue shift due to hydrogen bonding stabilization of the ground state.
  • pH Sensitivity: The amidine group is basic (

    
    ).
    
    • Acidic Medium: Protonation occurs at the imine nitrogen (

      
      ), disrupting the 
      
      
      transition and potentially shifting the primary band due to the formation of the amidinium cation.
    • Basic/Neutral Medium: The neutral species dominates, displaying the characteristic dual-band profile described above.

Comparative Analysis: Alternatives & Analogues

To validate the identity of this compound, it is essential to compare its spectral fingerprint against structurally related compounds.[1]

CompoundStructure

(Primary)
Spectral Characteristics
This compound

265–275 nm Distinct bathochromic shift due to Cl-substituted N-aryl conjugation.[1]
N-Phenylbenzamidine

~260 nmReference standard.[1] Lacks the auxochromic effect of chlorines.
Benzamidine

~228 nmSignificantly lower

due to lack of N-aryl conjugation.[1]
N-(3,4-Dichlorophenyl)benzamide

~240-250 nmCommon Impurity. The Amide (C=O) absorbs differently than Amidine (C=NH).[1] Useful for purity checks.[2][3]
Structural Logic Flow

The following diagram illustrates the structural relationship and the resulting electronic effects that dictate the UV shift.

UV_LogicBenzamidineBenzamidine Core(λmax ~228 nm)N_Phenyl+ N-Phenyl Group(Extended Conjugation)Benzamidine->N_PhenylSubstitutionN_Phenyl_BenzN-Phenylbenzamidine(λmax ~260 nm)N_Phenyl->N_Phenyl_BenzResultCl_Sub+ 3,4-Dichloro Substitution(Auxochromic Effect)N_Phenyl_Benz->Cl_SubDerivatizationTargetThis compound(λmax ~270 nm)Cl_Sub->TargetBathochromic Shift

Figure 1: Structural derivation of the UV-Vis absorption shift. The addition of the N-aryl group and subsequent chlorination leads to a progressive red shift.

Experimental Protocols

Synthesis (Modified Pinner/AlCl3 Method)

Direct synthesis from benzonitrile and 3,4-dichloroaniline is the most robust route, avoiding the instability of imidoyl chloride intermediates.

Reagents:

  • Benzonitrile (1.0 eq)

  • 3,4-Dichloroaniline (1.0 eq)[1]

  • Aluminum Chloride (

    
    , 1.0 eq)
    
  • Solvent: o-Dichlorobenzene or Toluene (anhydrous)[1]

Workflow:

  • Complexation: Suspend anhydrous

    
     in the solvent under inert atmosphere (
    
    
    ). Add benzonitrile dropwise. Stir at RT for 20 min to form the Lewis acid complex.
  • Addition: Add 3,4-dichloroaniline to the mixture.

  • Heating: Reflux the mixture at 120-140°C for 4-6 hours. The solution will darken.

  • Hydrolysis: Cool to 0°C and quench carefully with ice-water.

  • Extraction: Basify the aqueous layer with 20% NaOH to pH > 11 to liberate the free amidine base. Extract with Ethyl Acetate or DCM.[4]

  • Purification: Recrystallize from Ethanol/Water or Hexane/DCM.

Synthesis_WorkflowStartStart: Anhydrous AlCl3 + SolventComplexAdd Benzonitrile(Form Nitrile-AlCl3 Complex)Start->ComplexAdd_AmineAdd 3,4-DichloroanilineComplex->Add_AmineRefluxReflux (120-140°C, 4-6h)Formation of Amidine-AlCl3 SaltAdd_Amine->RefluxQuenchQuench with Ice/Water(Hydrolysis)Reflux->QuenchBasifyBasify (NaOH, pH > 11)Release Free BaseQuench->BasifyExtractExtraction & RecrystallizationBasify->Extract

Figure 2: Synthesis workflow for this compound via Lewis acid catalysis.

UV-Vis Measurement Protocol

To ensure reproducible data, follow this self-validating protocol:

  • Solvent Selection: Use Spectroscopic Grade Methanol (cutoff < 205 nm). Avoid Acetone or Benzene due to UV cutoff interference.

  • Blanking: Fill two matched quartz cuvettes (1 cm path length) with pure methanol. Run a baseline correction (200–800 nm).

  • Sample Preparation:

    • Prepare a stock solution of

      
       M in Methanol.[1]
      
    • Dilute to a working concentration of

      
       M.[1]
      
    • Validation Check: Absorbance at

      
       should be between 0.2 and 0.8 AU.[5]
      
  • Scan: Record the spectrum from 200 nm to 400 nm.

  • Data Processing: Determine

    
     using the first derivative method (
    
    
    ) to resolve shoulders.

References

  • Koutentis, P. A., & Mirallai, S. I. (2010). Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3. Tetrahedron.

  • NIST Chemistry WebBook. Benzamide, N-phenyl- (Benzanilide) UV-Vis Spectrum.

  • Gowda, B. T., et al. (2008). Structural studies on N-(aryl)-benzamides. Acta Crystallographica Section E.

  • BenchChem. Technical Guide to Benzamide Derivatives and Analogues.

  • PubChem. Benzamidine - Compound Summary.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3,4-Dichlorophenyl)benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fields of research, drug development, and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not mere regulatory hurdles; they are a direct reflection of our commitment to safety, environmental stewardship, and scientific excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3,4-Dichlorophenyl)benzamidine, a compound whose handling requires careful consideration due to its chemical structure.

Part 1: Hazard Profile & Core Safety Principles

The primary driver for the stringent disposal protocols for this compound is the presence of the 3,4-dichlorophenyl group. Dichloroanilines are a class of chlorinated aromatic compounds known for their significant toxicity and environmental persistence.

Key Hazards Identified from Structural Analogs:

  • High Acute Toxicity: 3,4-dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can be absorbed through the skin, potentially leading to systemic effects.[3][4]

  • Organ Effects: Exposure to related compounds may affect the blood, leading to the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity.[3][4]

  • Severe Irritation: The benzamidine component is known to be a skin, eye, and respiratory irritant.[5][6] The combined compound should be assumed to carry similar or enhanced irritant properties.

  • Environmental Hazard: 3,4-dichloroaniline is classified as very toxic to aquatic life with long-lasting effects.[1][3] Therefore, this compound must be prevented from entering any sewer or waterway systems.[2][3]

The foundational principle for disposing of this compound is that it must be treated as regulated hazardous waste. The chlorinated aromatic structure necessitates disposal methods that prevent environmental release and avoid the creation of more hazardous byproducts, such as dioxins, which can form during improper incineration of chlorinated organic materials.

Hazard ConsiderationAssociated RiskRationale
Chemical Class Chlorinated Aromatic AmidineInherits hazards from both the toxic 3,4-dichloroaniline and irritant benzamidine moieties.
Toxicity High. Presumed toxic via oral, dermal, and inhalation routes.Based on the high toxicity of 3,4-dichloroaniline.[1][2][3]
Environmental High. Very toxic to aquatic life with long-lasting effects.Based on the environmental profile of 3,4-dichloroaniline.[1]
Incompatibilities Strong oxidizing agents, acids, acid chlorides.Common incompatibilities for aromatic amines.[4]
Part 2: Step-by-Step Disposal Protocol

This protocol ensures that all materials contaminated with this compound are handled safely and in compliance with environmental regulations.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Collection A Identify Waste Stream (Solid, Liquid, Sharps, Labware) B Is waste pure compound or mixture? A->B C Segregate as 'Chlorinated Organic Solid Waste' B->C Solid D Segregate as 'Chlorinated Organic Liquid Waste' B->D Liquid E Select Compatible Container (HDPE, Glass) C->E D->E F Affix 'HAZARDOUS WASTE' Label E->F G List all chemical constituents: 'this compound' and any solvents/reagents with %. F->G H Store container in a designated Satellite Accumulation Area (SAA). G->H I Keep container sealed. Use secondary containment. H->I J Schedule pickup with certified hazardous waste handler. I->J

Disposal workflow for this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE. This includes:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles and a face shield.[3]

    • A properly buttoned lab coat.

    • Work must be conducted within a certified chemical fume hood.[7]

  • Waste Segregation:

    • Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated "Chlorinated Organic Solid Waste" container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated "Chlorinated Organic Liquid Waste" container. Never mix this waste stream with non-halogenated solvents, as this complicates the disposal process and increases costs.

    • Empty Containers: The original container of this compound is not truly "empty" until properly decontaminated. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinsate is highly contaminated and must be collected and disposed of as hazardous liquid waste. Subsequent rinsates should also be collected.

  • Container Selection and Labeling:

    • Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass jugs, that are in good condition and have a secure, leak-proof cap.[8][9]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[5]

    • The label must include the full chemical name: "this compound" and list all other components by their full name and approximate percentage. Do not use abbreviations or chemical formulas.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be under the control of laboratory personnel and away from drains or sources of ignition.[3]

    • Use secondary containment (e.g., a larger plastic tub) to mitigate potential leaks or spills.

    • Keep the waste container sealed at all times, except when adding waste.

  • Final Disposal:

    • Once the container is nearly full (approximately 90%), arrange for its collection through your institution's Environmental Health & Safety (EHS) office or a contracted certified hazardous waste disposal company.[1][9][10]

    • Follow all institutional procedures for waste pickup requests.

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or the powder has become airborne, evacuate the area.

  • Control & Contain: Prevent the spill from spreading or entering drains.[3][7][10]

  • Cleanup (Solid Spill):

    • Wearing full PPE, gently dampen the solid material with a 60-70% ethanol solution to prevent dust generation.[4]

    • Carefully sweep or scoop the dampened material into the designated hazardous waste container.[4]

    • Use absorbent pads dampened with ethanol to wipe the spill area, working from the outside in.

  • Decontamination: Decontaminate the spill area thoroughly. A final wash with soap and water is recommended after the initial solvent cleaning.[4]

  • Disposal: All cleanup materials (gloves, wipes, absorbent pads) are considered hazardous waste and must be placed in the sealed waste container for disposal.[8]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and sustainable scientific enterprise.

References

  • Apollo Scientific. (n.d.). Benzamidine hydrochloride anhydrous Safety Data Sheet.
  • International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Card for 3,4-DICHLOROANILINE (ICSC 0144). Retrieved from [Link]

  • Apollo Scientific. (2023, May 17). 3,4-Dichloroaniline Safety Data Sheet.
  • MIDSCI. (2014, December 15). Benzamidine HCl Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 3,4-DICHLORO ANILINE Material Safety Data Sheet.
  • Datasheet. (n.d.). Benzamidine Safety Data Sheet.
  • DrugFuture. (n.d.). RTECS NUMBER-CV3720050-Chemical Toxicity Database. Retrieved from [Link]

  • Cayman Chemical. (2025, August 11). Benzamidine (hydrochloride) Safety Data Sheet.
  • Merck Millipore. (n.d.). Benzamidine, Hydrochloride Safety Data Sheet.
  • TCI Chemicals. (2025, January 14). Benzamidine Hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2009, February 18). Benzamidine hydrochloride Safety Data Sheet.
  • PubChem. (n.d.). Benzamide, N-(3,4-dichlorophenyl)-5-ethyl-2-(1H-tetrazol-5-ylmethoxy)-. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Benzamidine, Hydrochloride Safety Data Sheet.

Sources

Personal protective equipment for handling N-(3,4-Dichlorophenyl)benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling N-(3,4-Dichlorophenyl)benzamidine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of mechanistic causality. To safely handle this compound (CAS: 23557-81-5), you must understand its dual-hazard molecular architecture. This compound combines a highly lipophilic halogenated aromatic ring with a reactive, basic amidine group.

Handling protocols must address two distinct vectors of exposure: the severe respiratory irritation and dust-explosion risks inherent to benzamidines[1], and the insidious dermal toxicity of the 3,4-dichlorophenyl moiety, which hydrolyzes in vivo to 3,4-dichloroaniline—a potent inducer of methemoglobinemia[2].

Mechanistic Hazard Causality

Understanding why a chemical is dangerous is the first step in building a self-validating safety system.

  • Dermal Penetration & Systemic Toxicity: The 3,4-dichlorophenyl group is highly lipophilic, allowing it to rapidly bypass the stratum corneum. Once absorbed, enzymatic hydrolysis of the amidine bond releases 3,4-dichloroaniline. This metabolite undergoes hepatic N-hydroxylation, forming reactive intermediates that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), severely impairing the blood's oxygen-carrying capacity and causing cyanosis[2].

  • Mucous Membrane Irritation: The basic benzamidine group acts as a severe irritant to the eyes and respiratory tract. Furthermore, fine grinding or transfer of the dry powder generates dust clouds that can accumulate static charge and burn fiercely if ignited[1].

Quantitative Hazard Data

Because specific toxicological data for the intact this compound molecule is limited, safety protocols must be conservatively anchored to the quantitative limits of its highly toxic constituent moieties.

Property / HazardValue / IndicatorReference Moiety
Oral LD50 (Rat) 545 mg/kg3,4-Dichloroaniline[3]
Dermal LD50 (ATE) 300 mg/kg (Toxic in contact with skin)3,4-Dichloroaniline[3]
Aquatic Toxicity Very Toxic (Long-lasting effects)3,4-Dichloroaniline[3]
Dust Explosion Risk High (Forms combustible dust clouds)Benzamidine[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated anilines. Nitrile gloves offer notoriously poor breakthrough times for these compounds[4].

Equipment CategoryRecommended SpecificationMechanistic Causality / Justification
Hand Protection Viton® or Butyl Rubber (Outer) over Nitrile (Inner)Nitrile alone has poor permeation resistance to halogenated aromatics[4]. Viton provides >240 min breakthrough protection against lipophilic permeation, while the inner nitrile glove maintains dexterity and acts as a secondary barrier.
Respiratory NIOSH N95 / P100 Particulate RespiratorBenzamidine derivatives form fine, highly irritating dusts[1]. A P100 filter prevents inhalation of particles that cause severe respiratory inflammation.
Eye Protection Tight-fitting Chemical GogglesPrevents ocular exposure to the basic amidine dust, which can cause severe corneal damage and irreversible irritation[3].
Body Protection Tyvek® Lab Coat or Polyethylene ApronPrevents dust accumulation on porous cotton lab coats, mitigating the risk of delayed dermal absorption of the lipophilic 3,4-dichlorophenyl moiety[5].

Operational Workflow

G Storage 1. Storage Retrieval (Inert Gas, <25°C) PPE 2. PPE Verification (Viton Gloves, P100) Storage->PPE Hood 3. Fume Hood Transfer (Draft 0.4-0.6 m/s) PPE->Hood Reaction 4. Closed-System Reaction (Static Grounded) Hood->Reaction Spill Spill / Exposure? Reaction->Spill Waste 5. Halogenated Waste (Segregated) Spill->Waste No (Routine) Decon Emergency Decon (PEG 400 Wash) Spill->Decon Yes (Emergency) Decon->Waste

Standard operating workflow for handling this compound from storage to disposal.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Ensure the fume hood face velocity is calibrated between 0.4 - 0.6 m/s. Excessive turbulence will disperse the fine benzamidine dust into the breathing zone.

  • Static Mitigation: Ground the weighing balance. Halogenated benzamidines can accumulate static charge, posing a combustible dust ignition hazard[1].

  • Tool Selection: Use conductive, grounded spatulas (e.g., stainless steel, never plastic) to transfer the solid.

  • In-Hood Solubilization: If preparing a stock solution, add the reaction solvent directly to the sealed weighing vial before removing it from the hood. Never transport the dry powder across the open laboratory.

Protocol B: Reaction Execution
  • Closed-System Integration: Execute all reactions in sealed vessels (e.g., Schlenk flasks) under an inert atmosphere (Nitrogen or Argon).

  • Incompatibility Check: Ensure the reaction mixture is free of strong oxidizing agents, acid chlorides, or acid anhydrides, as 3,4-dichloroaniline derivatives can react violently or decompose to highly toxic hydrogen chloride gas[3].

Decontamination & Disposal Plan

Standard water-based cleanup is ineffective for lipophilic halogenated aromatics and can actually spread the hazard.

Protocol C: Spill Decontamination
  • Isolation: Evacuate the immediate 5-meter radius. Do not apply water to a dry powder spill.

  • Dust Suppression: Cover the solid spill with damp sand or a commercial absorbent pad to suppress dust generation[6].

  • Chemical Neutralization: Lightly mist the area with a 5% acetic acid solution. This gently neutralizes the basic amidine moiety, converting it to a less volatile, more water-soluble salt.

  • Physical Removal: Sweep using non-sparking tools and place the residue in a high-density polyethylene (HDPE) container.

  • Solvent Wash: Wipe the affected surface with ethanol to dissolve residual lipophilic traces, followed by a final wash with soap and water.

Protocol D: Dermal Exposure Emergency Response
  • Immediate Doffing: Remove contaminated PPE immediately.

  • Lipophilic Wash (Field-Proven Insight): Because the 3,4-dichlorophenyl group is highly water-insoluble, washing with water alone can spread the chemical over a larger surface area of the skin[5]. Immediately swab the area with Polyethylene Glycol 400 (PEG 400) if available, or wash vigorously with copious amounts of soap and water for a minimum of 15 minutes.

  • Medical Escalation: Seek immediate medical attention. Inform the attending physician of the risk of methemoglobinemia, as clinical signs of cyanosis (blue lips/nail beds) may be delayed[6].

Protocol E: Waste Segregation
  • Classification: Label all waste as "Toxic Halogenated Organic Waste."

  • Segregation: Strictly isolate this waste from nitric acid and other oxidizers. Halogenated anilines decompose under low pH and oxidizing conditions to release toxic NOₓ and HCl gases[3].

References

  • [1] Benzamidine: Material Safety Data Sheet - scbt.com -

  • [3] 3,4-DICHLORO ANILINE CAS No 95-76-1 MATERIAL SAFETY DATA SHEET - cdhfinechemical.com -

  • [6] 3,4-Dichloroaniline - Apollo Scientific - apolloscientific.co.uk -

  • [5] 3,4-DICHLOROANILINE - CAMEO Chemicals - NOAA - noaa.gov -

  • [2] Diuron - scbt.com -

  • [4] 2-Ethylaniline Supplier|High-Purity Research Chemical - Benchchem - benchchem.com -

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.